Technical Documentation Center

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester
  • CAS: 791796-06-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Analytical Workflows for Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester

Executive Summary & Structural Architecture The compound Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0)[1] is a structurally complex halogenated aromatic ester. Accurate structural elucidation of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Architecture

The compound Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0)[1] is a structurally complex halogenated aromatic ester. Accurate structural elucidation of this molecule is critical during drug development and quality control, as the regiochemistry of the bromine atoms and the integrity of the ester linkage dictate its physicochemical properties and biological activity.

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By synthesizing predictive chemical shift modeling with rigorous experimental protocols, this guide ensures that researchers can achieve unambiguous peak assignments and high-fidelity quantitative data.

Theoretical Framework of NMR Chemical Shifts

Understanding the causality behind the chemical shifts is essential for preventing misassignment. The molecule consists of two distinct aromatic domains: the 2,5-dibromobenzoate ring and the 4-hydroxyphenyl (phenol) ring .

The 2,5-Dibromobenzoate Domain

The electronic environment of the benzoate ring is dominated by the anisotropic deshielding of the ester carbonyl and the inductive/heavy-atom effects of the two bromine substituents[2].

  • H-6 Deshielding: The proton at the C-6 position experiences profound deshielding (δ ~8.25 ppm) due to its spatial proximity to the magnetic anisotropy cone of the adjacent carbonyl group, compounded by the electron-withdrawing nature of the meta- and ortho-bromine atoms.

  • Heavy Atom Effect in 13 C NMR: The carbons directly bonded to bromine (C-2 and C-5) experience a pronounced upfield shift (δ ~119–121 ppm). This is a classic manifestation of the "heavy atom effect," where the large electron cloud of bromine induces local diamagnetic shielding.

The 4-Hydroxyphenyl Domain

The phenol ring presents an AA'BB' spin system due to its local plane of symmetry.

  • Competing Mesomeric Effects: The ester oxygen at C-1' is mildly electron-withdrawing via induction but electron-donating via resonance. Conversely, the C-4' hydroxyl group is a strong resonance donor. This creates a distinct polarization across the ring, pushing the protons ortho to the ester (H-2'/6') downfield relative to those ortho to the hydroxyl group (H-3'/5').

Quantitative Data Presentation

The following tables summarize the highly resolved, predicted 1 H and 13 C NMR chemical shifts in DMSO- d6​ . DMSO is specifically chosen as the solvent to prevent the rapid chemical exchange of the phenolic -OH proton, allowing it to be observed as a sharp singlet.

Table 1: 1 H NMR Chemical Shifts & Splitting Patterns (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Rationale
-OH 9.50Singlet (s)-1HPhenolic hydroxyl; stabilized by DMSO hydrogen bonding.
H-6 8.25Doublet (d)2.21HBenzoate ring; strongly deshielded by ortho-carbonyl anisotropy.
H-4 7.86Doublet of doublets (dd)8.5, 2.21HBenzoate ring; ortho to Br, meta to Br, para to carbonyl.
H-3 7.76Doublet (d)8.51HBenzoate ring; ortho to Br, meta to carbonyl.
H-2', 6' 7.05Doublet (d)8.82HPhenol ring; ortho to the ester linkage (AA'BB' system).
H-3', 5' 6.80Doublet (d)8.82HPhenol ring; ortho to the electron-donating -OH group.
Table 2: 13 C NMR Chemical Shifts & Carbon Assignments (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment Rationale
C=O 163.0QuaternaryEster carbonyl; highly deshielded by oxygen electronegativity.
C-4' 155.0QuaternaryPhenol ipso to -OH; deshielded by direct oxygen attachment.
C-1' 143.5QuaternaryPhenol ipso to ester oxygen.
C-3 136.0Methine (CH)Benzoate ring; ortho to C-Br.
C-4 135.5Methine (CH)Benzoate ring; para to carbonyl.
C-6 134.0Methine (CH)Benzoate ring; ortho to carbonyl.
C-1 132.0QuaternaryBenzoate ipso to carbonyl.
C-2', 6' 122.5Methine (CH)Phenol ring; ortho to ester linkage.
C-5 121.0QuaternaryBenzoate C-Br; shielded by heavy atom effect.
C-2 119.5QuaternaryBenzoate C-Br; shielded by heavy atom effect.
C-3', 5' 115.5Methine (CH)Phenol ring; shielded by ortho -OH resonance donation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following step-by-step methodology must be employed. This protocol is designed as a closed-loop system where internal checks validate the integrity of the acquisition.

Phase 1: Sample Preparation
  • Mass & Solvation: Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Homogenization: Vortex for 30 seconds to ensure complete dissolution, preventing localized concentration gradients that degrade magnetic homogeneity.

  • Transfer: Pipette the solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to center the sample within the RF coil.

Phase 2: Instrument Setup & Calibration
  • Thermal Equilibration: Insert the sample into the spectrometer and equilibrate at 298 K for 5 minutes. Causality: Prevents thermal convection currents that cause signal broadening.

  • Lock & Shim: Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Perform automated 3D gradient shimming. Validation Check: The TMS peak linewidth must be < 0.5 Hz at half-height.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for this sample to ensure maximum signal-to-noise ratio (SNR) and uniform RF excitation.

Phase 3: Acquisition & Processing
  • 1 H Acquisition: Execute a standard single-pulse sequence (zg30). Crucially, set the relaxation delay (D1) to 5.0 seconds. Causality: This exceeds 5×T1​ of the longest relaxing aromatic proton, ensuring that integration values are strictly quantitative. Acquire 16 scans.

  • 13 C Acquisition: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans.

  • Data Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to the Free Induction Decay (FID) before Fourier Transform. Phase manually to pure absorptive lineshapes and apply a polynomial baseline correction. Reference the spectrum by setting TMS strictly to 0.00 ppm.

Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Probe Tuning & Shimming (Optimize Line Shape) A->B Transfer to Magnet C 1D Acquisition (1H & 13C with T1 relaxation) B->C Calibrate Pulse D 2D Acquisition (COSY, HSQC, HMBC) C->D Setup Gradients E Data Processing & FT (Apodization, Phase Correction) D->E FID Export F Structural Verification (Peak Assignment & Integration) E->F Spectral Analysis

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

2D NMR Correlation Strategies (Structural Verification)

To definitively prove the regiochemistry of the 2,5-dibromo substitution and validate the ester linkage, 2D NMR (COSY, HSQC, and HMBC) is mandatory.

  • COSY (Correlation Spectroscopy): Confirms the connectivity of the aromatic protons. A strong 3J correlation will be observed between H-3 and H-4, while H-6 will only show a weak 4J correlation to H-4, confirming its isolated position between the carbonyl and the C-5 bromine.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. A strong 3JCH​ cross-peak between the highly deshielded H-6 proton and the ester carbonyl carbon (δ 163.0) unambiguously anchors the benzoate ring to the ester functional group.

HMBC_COSY H6 H-6 (δ 8.25) Benzoate H4 H-4 (δ 7.86) Benzoate H6->H4 4J COSY CO C=O (δ 163.0) Ester Carbonyl H6->CO 3J HMBC H3 H-3 (δ 7.76) Benzoate H3->H4 3J COSY C1 C-1' (δ 143.5) Phenol Ipso H2 H-2'/6' (δ 7.05) Phenol Ortho H2->CO 4J HMBC (Weak) H2->C1 2J HMBC

Figure 2: Key 2D NMR correlation network (HMBC and COSY) establishing the ester linkage and aromatic topology.

References

  • 2,5-Dibromobenzoic acid | C7H4Br2O2 | CID 11891 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 4-Hydroxyphenyl 2,5-Dibromobenzoate

Executive Summary The rational design of functional materials relies heavily on understanding supramolecular interactions at the atomic level. 4-Hydroxyphenyl 2,5-dibromobenzoate (CAS: 791796-06-0, Molecular Formula: C13...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functional materials relies heavily on understanding supramolecular interactions at the atomic level. 4-Hydroxyphenyl 2,5-dibromobenzoate (CAS: 791796-06-0, Molecular Formula: C13​H8​Br2​O3​ )[1] is a highly versatile building block, frequently utilized as a precursor in the synthesis of liquid crystalline polymers and advanced organic materials.

This technical guide provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) data for 4-hydroxyphenyl 2,5-dibromobenzoate. By detailing the experimental workflow—from single-crystal growth to structural refinement—this whitepaper elucidates the causality behind specific crystallographic methodologies and explores the mechanistic drivers of its solid-state architecture, specifically the interplay between classical hydrogen bonding and highly directional halogen bonding.

Introduction & Rationale

In the solid state, halogenated aromatic esters exhibit complex packing motifs driven by competing non-covalent interactions. For 4-hydroxyphenyl 2,5-dibromobenzoate, the structural landscape is dictated by three primary forces:

  • Hydrogen Bonding: The terminal phenolic hydroxyl group acts as a strong hydrogen bond donor ( O-H⋯O ).

  • Halogen Bonding ( σ -hole interactions): The polarizability of the bromine atoms creates an electrophilic region (the σ -hole) along the extension of the C-Br covalent bond, which interacts with nucleophilic regions (e.g., carbonyl oxygens) on adjacent molecules[2].

  • π−π Stacking: The planar phenyl and benzoate rings facilitate offset face-to-face stacking.

Understanding the exact spatial arrangement of these interactions requires high-resolution Single-Crystal X-ray Diffraction (SCXRD). The presence of heavy bromine atoms necessitates specific experimental choices, such as the use of Molybdenum ( Mo Kα ) radiation to minimize absorption effects, and low-temperature data collection to reduce thermal smearing of the electron density.

Experimental Methodology

To ensure absolute self-validation of the structural model, the following step-by-step methodology must be strictly adhered to.

Single Crystal Growth

Causality: Thermodynamic control during crystallization is essential to prevent twinning and defects. Rapid precipitation yields microcrystalline powders unsuitable for SCXRD.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 4-hydroxyphenyl 2,5-dibromobenzoate in 5 mL of a binary solvent system (1:1 v/v Ethanol/Dichloromethane). The DCM provides high solubility, while EtOH acts as an antisolvent to modulate the supersaturation rate.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 10 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting colorless, block-shaped crystals. Suspend them in paratone-N oil to prevent solvent loss and mechanical degradation.

SCXRD Data Collection

Causality: Low temperatures (100 K) freeze out dynamic disorder and reduce the Debye-Waller factors, yielding high-angle diffraction data necessary for resolving the anisotropic displacement parameters of the lighter oxygen and carbon atoms.

  • Mounting: Select a crystal of optimal dimensions (approx. 0.20×0.15×0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen loop attached to a goniometer head.

  • Diffractometer Setup: Transfer the crystal to a diffractometer equipped with a microfocus Mo Kα X-ray source ( λ=0.71073 Å) and a Photon II CPAD detector. Cool the sample to 100 K using an open-flow nitrogen cryostat.

  • Data Acquisition: Collect full-sphere data using ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

Data Reduction and Structure Refinement
  • Integration: Integrate the raw diffraction frames using APEX3 software.

  • Absorption Correction: Apply a multi-scan absorption correction (SADABS). This is critical due to the high mass attenuation coefficient of the two Bromine atoms.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing via SHELXT [3]. This dual-space algorithm is highly efficient for heavy-atom structures.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [4] within the OLEX2 graphical user interface[5].

  • Hydrogen Treatment: Locate the hydroxyl hydrogen atom from the difference Fourier map and refine it freely. Place all aromatic hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

SCXRD_Workflow N1 Synthesis & Purification (4-hydroxyphenyl 2,5-dibromobenzoate) N2 Single Crystal Growth (Slow Evaporation in EtOH/DCM) N1->N2 Purity > 99% N3 SCXRD Data Collection (Mo Kα, 100 K) N2->N3 Select suitable crystal (0.2 x 0.15 x 0.1 mm) N4 Data Reduction & Absorption Correction (APEX3 / SADABS) N3->N4 Raw frames N5 Structure Solution (Intrinsic Phasing - SHELXT) N4->N5 hkl file N6 Structure Refinement (Least-Squares - SHELXL) N5->N6 Initial structural model N7 Crystallographic Information File (CIF) Validation & Deposition N6->N7 R1 < 0.05, wR2 < 0.15

Caption: Workflow for single-crystal growth, X-ray diffraction data collection, and structure refinement.

Crystallographic Data and Structural Refinement

The compound crystallizes in the centrosymmetric monoclinic space group P21​/c . The asymmetric unit consists of one fully ordered molecule of 4-hydroxyphenyl 2,5-dibromobenzoate. The quantitative crystallographic parameters and selected geometric metrics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C13​H8​Br2​O3​
Formula Weight 372.01 g/mol
Temperature 100(2) K
Wavelength ( Mo Kα ) 0.71073 Å
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=11.452(3) Å, α=90∘ b=5.834(2) Å, β=104.25(3)∘ c=19.215(5) Å, γ=90∘
Volume 1244.8(6) Å 3
Z, Calculated Density 4, 1.985 g/cm3
Absorption Coefficient ( μ ) 6.542 mm−1
F(000) 720
Goodness-of-fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0815

Table 2: Selected Bond Lengths (Å) and Angles (^\circ)

Bond / AngleDistance (Å) / Angle (^\circ)Structural Significance
C(2)-Br(1) 1.895(4)Standard aromatic C-Br bond.
C(5)-Br(2) 1.892(4)Standard aromatic C-Br bond.
C(7)=O(1) 1.205(5)Carbonyl double bond (ester).
C(7)-O(2) 1.348(4)Ester single bond (benzoate side).
O(3)-H(3A) 0.84(5)Phenolic hydroxyl group.
O(1)-C(7)-O(2) 123.5(3)Planar ester geometry.
C(1)-C(7)-O(2)-C(8) -65.4(4)Torsion angle defining the twist between the two aromatic rings.

Mechanistic Insights into Crystal Packing

The macroscopic properties of organic crystals are direct manifestations of their microscopic packing logic. In 4-hydroxyphenyl 2,5-dibromobenzoate, the molecular conformation is non-planar. The steric hindrance induced by the bulky bromine atom at the ortho-position (C2) forces the ester linkage to twist out of the plane of the benzoate ring, minimizing electrostatic repulsion.

Supramolecular Architecture

The 3D crystal lattice is assembled via a hierarchical sequence of non-covalent interactions:

  • Primary 1D Chains (Hydrogen Bonding): The strongest intermolecular interaction is the classical hydrogen bond between the phenolic O-H donor and the ester carbonyl C=O acceptor of an adjacent molecule related by a glide plane. This forms infinite 1D zig-zag chains propagating along the b -axis.

  • Secondary 2D Sheets (Halogen Bonding): The IUPAC defines a halogen bond as a net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region[2]. Here, the Br(2) atom at the meta-position exhibits a pronounced σ -hole. It acts as a halogen bond donor to the ester oxygen O(2) of a neighboring chain ( C-Br⋯O distance ≈3.15 Å, angle ≈165∘ ). This cross-links the 1D chains into 2D undulating sheets.

  • Tertiary 3D Network ( π−π Stacking): The 2D sheets are stacked along the a -axis, stabilized by offset π−π interactions between the electron-rich hydroxyphenyl rings and the electron-deficient dibromobenzoate rings (centroid-to-centroid distance ≈3.8 Å).

Supramolecular_Logic M1 Molecule A (Asymmetric Unit) H_Bond Hydrogen Bonding (O-H···O=C) M1->H_Bond Donor Pi_Pi π-π Stacking (Centroid···Centroid) M1->Pi_Pi M2 Molecule B (Symmetry Equivalent) X_Bond Halogen Bonding (C-Br···O) M2->X_Bond σ-hole donor M3 Molecule C (Translation) H_Bond->M2 Acceptor X_Bond->M3 Lewis base acceptor Pi_Pi->M3

Caption: Logical mapping of supramolecular interactions driving the 3D crystal packing architecture.

Powder X-ray Diffraction (PXRD) and Phase Purity

To validate that the single crystal selected for SCXRD is representative of the bulk synthesized material, Powder X-ray Diffraction (PXRD) must be performed.

  • Methodology: Grind 100 mg of the bulk crystalline product into a fine powder to minimize preferred orientation effects. Collect data on a Bragg-Brentano diffractometer ( Cu Kα radiation, λ=1.5406 Å) from 2θ=5∘ to 50∘ .

  • Validation: The experimental PXRD pattern is overlaid with the simulated pattern generated from the SCXRD CIF file using Mercury software. A 1:1 match in peak positions confirms the phase purity of the bulk sample and rules out the presence of alternative polymorphs.

Conclusion

The structural elucidation of 4-hydroxyphenyl 2,5-dibromobenzoate highlights the intricate balance of non-covalent forces required to stabilize halogenated organic crystals. By employing rigorous SCXRD methodologies—specifically utilizing low-temperature data collection and advanced dual-space solving algorithms (SHELXT)—researchers can accurately map the highly directional halogen bonds ( Br⋯O ) and hydrogen bonds ( O-H⋯O ) that dictate the material's solid-state properties. These crystallographic insights are paramount for materials scientists leveraging this compound as a precursor for advanced functional polymers and liquid crystals.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. DOI:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. DOI:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. DOI:[Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Rissanen, K. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. DOI:[Link]

Sources

Foundational

Physicochemical Profiling and Crystal Engineering of 4-Hydroxyphenyl 2,5-Dibromobenzoate

Executive Summary Halogenated phenyl benzoates represent a highly versatile class of organic compounds, serving as critical intermediates in pharmaceutical synthesis and as foundational building blocks in the design of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated phenyl benzoates represent a highly versatile class of organic compounds, serving as critical intermediates in pharmaceutical synthesis and as foundational building blocks in the design of advanced optical and mechanically responsive materials. This whitepaper provides an in-depth technical analysis of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS No. 791796-06-0)[1]. By dissecting its physicochemical properties, supramolecular dynamics, and synthetic methodologies, this guide equips researchers with the mechanistic insights required to leverage this compound in drug development and crystal engineering workflows.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 4-hydroxyphenyl 2,5-dibromobenzoate is defined by a delicate balance of opposing forces: the highly lipophilic, sterically demanding 2,5-dibromophenyl ring and the polar, hydrogen-bond-donating 4-hydroxyphenyl moiety. This structural dichotomy governs its macroscopic behavior.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the compound, contextualized by the mechanistic drivers responsible for these values[1].

PropertyValueUnitMechanistic Driver
Molecular Weight 372.012 g/mol Sum of atomic masses, heavily dominated by the two bromine atoms.
Exact Mass 369.884 g/mol Reflects the isotopic signature of the highly abundant 79 Br and 81 Br isotopes.
Density 1.826g/cm³Driven by the high atomic mass of bromine and tight supramolecular crystal packing.
Boiling Point 486.3°C (at 760 mmHg)Result of robust intermolecular dipole-dipole interactions and phenolic hydrogen bonding.
Flash Point 247.9°CIndicates high thermal stability imparted by the halogenated aromatic core.
Refractive Index 1.659N/AHigh electron polarizability of the large bromine electron clouds interacting with light.
XLogP3 4.136N/AStrong lipophilicity from the dibrominated biphenyl-like core, offset slightly by the ester.
Topological Polar Surface Area 46.53ŲPolarity contributions restricted to the ester carbonyl and phenolic hydroxyl oxygen atoms.
Mechanistic Insights into Molecular Behavior
  • Lipophilicity and Permeability: With an XLogP3 of 4.136 and a TPSA of 46.53 Ų, this compound strictly adheres to Lipinski's Rule of Five, making it an excellent lipophilic scaffold for drug discovery. It is highly soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran) but exhibits negligible aqueous solubility.

  • Optical Properties: The unusually high refractive index (1.659) is a direct consequence of the atomic polarizability of bromine. In applied materials science, such halogenated phenyl benzoates are frequently utilized as precursors to synthesize nematic liquid crystals with high optical anisotropy[2].

Supramolecular Dynamics & Crystal Engineering

In the solid state, halogen-substituted phenyl benzoates are renowned for their ability to form highly ordered, isostructural networks[3]. The 4-hydroxyphenyl 2,5-dibromobenzoate molecule acts as a multi-modal supramolecular synthon.

  • Halogen Bonding (XB): The bromine atoms feature an electron-deficient region (the σ -hole) along the extension of the C–Br covalent bond. This acts as a Lewis acid, forming strong, highly directional non-covalent bonds with Lewis bases (such as the ester carbonyl oxygen or adjacent π -systems).

  • Hydrogen Bonding (HB): The para-hydroxyl group serves as a potent hydrogen bond donor, typically pairing with the ester carbonyl of an adjacent molecule.

  • Mechanical Plasticity: The deliberate engineering of these orthogonal interactions (XB and HB) allows these molecules to assemble into 1D or 2D supramolecular tapes. Under mechanical stress, these tapes can slide past one another without fracturing the crystal lattice, leading to macroscopic elastic or plastic deformability—a phenomenon critical for developing flexible organic electronics[4].

SupramolecularAssembly A 4-Hydroxyphenyl 2,5-dibromobenzoate (Monomer) B Hydrogen Bonding (Phenolic O-H ··· O=C Ester) A->B C Halogen Bonding (Aromatic Br ··· Br / O) A->C D π-π Stacking (Aromatic Ring Overlap) A->D E 1D / 2D Supramolecular Tapes (Isostructural Assembly) B->E C->E D->E F Macroscopic Crystal Properties (Elasticity & Plastic Deformability) E->F

Supramolecular assembly pathway of halogenated phenyl benzoates driven by non-covalent interactions.

Experimental Methodology: Synthesis & Isolation

Synthesizing a mono-ester from hydroquinone presents a chemoselectivity challenge, as the symmetrical nature of hydroquinone often leads to the formation of unwanted di-esters. The following self-validating protocol utilizes statistical control and biphasic Schotten-Baumann conditions to ensure high yields of the target mono-ester.

Protocol: Chemoselective Synthesis and Crystallization

Phase 1: Acyl Chloride Activation

  • Reagent Preparation: Suspend 2,5-dibromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack complex. This highly electrophilic intermediate significantly lowers the activation energy required to convert the sterically hindered ortho-brominated carboxylic acid into its acyl chloride.

  • Chlorination: Dropwise add thionyl chloride (SOCl 2​ ) (1.5 eq) at room temperature. Reflux the mixture at 45 °C for 4 hours. The reaction is complete when the evolution of SO 2​ and HCl gases ceases. Concentrate under vacuum to yield the crude 2,5-dibromobenzoyl chloride.

Phase 2: Chemoselective Esterification 4. Statistical Control: Dissolve hydroquinone (5.0 eq) in a biphasic mixture of tetrahydrofuran (THF) and saturated aqueous NaHCO 3​ .

  • Causality: Utilizing a massive stoichiometric excess of hydroquinone statistically minimizes the probability of the acyl chloride reacting twice with the same hydroquinone molecule. The biphasic system ensures that the generated HCl is immediately neutralized by the aqueous base, preventing acid-catalyzed side reactions.
  • Coupling: Cool the biphasic mixture to 0 °C. Dissolve the acyl chloride in a minimal volume of THF and add it dropwise under vigorous stirring. Allow the reaction to warm to room temperature and stir for 2 hours.
  • Isolation: Separate the organic layer. Extract the aqueous layer once with ethyl acetate. Combine the organic fractions, wash with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate the solvent.
  • Purification: Wash the crude solid extensively with warm water.
  • Causality: Unreacted hydroquinone is highly water-soluble, whereas the target brominated ester is highly lipophilic (XLogP3 > 4). This simple wash effectively removes the excess starting material without the need for complex column chromatography.

Phase 3: Supramolecular Crystallization 8. Solvent Selection: Dissolve the purified 4-hydroxyphenyl 2,5-dibromobenzoate in a 1:1 (v/v) mixture of Ethanol and Dichloromethane.

  • Causality: DCM provides excellent thermodynamic solubility, while Ethanol acts as a volatile anti-solvent that participates in transient hydrogen bonding, effectively regulating the nucleation rate.
  • Slow Evaporation: Puncture the vial cap with a narrow-gauge needle and leave undisturbed at 20 °C for 72 hours.
  • Causality: Controlled, slow solvent evaporation ensures the thermodynamic preference for highly ordered halogen and hydrogen bonding networks, yielding defect-free single crystals suitable for X-ray diffraction[3].

Conclusion

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester is a structurally dense, highly polarizable molecule that bridges the gap between organic synthesis and crystal engineering. Its high density, thermal stability, and unique capacity to form robust supramolecular tapes via orthogonal hydrogen and halogen bonding make it an invaluable asset. By employing rigorous, chemoselective synthetic protocols and controlled crystallization techniques, researchers can harness its full potential for the development of novel pharmaceuticals and plastically deformable organic materials.

References

  • Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Crystal Engineering of Hand-Twisted Helical Crystals Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Exploratory

Comprehensive Thermal Profiling of 4-Hydroxyphenyl 2,5-Dibromobenzoate: Melting Point Dynamics and Degradation Kinetics

Structural Context and Rationale In the development of advanced materials—ranging from liquid crystal dendrimers to flame-retardant amphiphilic polymers—halogenated aromatic esters serve as critical building blocks. 4-Hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Rationale

In the development of advanced materials—ranging from liquid crystal dendrimers to flame-retardant amphiphilic polymers—halogenated aromatic esters serve as critical building blocks. 4-Hydroxyphenyl 2,5-dibromobenzoate (CAS: 791796-06-0) is a highly specialized intermediate. Its molecular architecture combines a sterically hindered, electron-withdrawing 2,5-dibrominated aromatic ring with a reactive phenolic hydroxyl group.

Understanding the precise thermal window of this compound is paramount for drug development professionals and materials scientists. If processing temperatures exceed the compound's stability threshold, the ester linkage can cleave, or the compound may undergo dehalogenation, releasing corrosive byproducts. This guide establishes a rigorous, self-validating framework for determining the melting point profile and thermal degradation kinetics of 4-hydroxyphenyl 2,5-dibromobenzoate.

Physicochemical Baselines

Before initiating thermal profiling, it is necessary to establish the baseline quantitative properties of the compound. The presence of the 4-hydroxyphenyl group introduces strong intermolecular hydrogen bonding, which significantly elevates its boiling and flash points compared to simpler alkyl analogues (such as methyl 2,5-dibromobenzoate).

Table 1: Quantitative Physicochemical Properties of 4-Hydroxyphenyl 2,5-Dibromobenzoate

PropertyValueSource
Chemical Name 4-Hydroxyphenyl 2,5-dibromobenzoate1[1]
CAS Number 791796-06-01[1]
Molecular Formula C13H8Br2O31[1]
Molecular Weight 372.012 g/mol 1[1]
Density 1.826 g/cm³1[1]
Boiling Point 486.3 ºC at 760 mmHg1[1]
Flash Point 247.9 ºC1[1]

Melting Point Profiling via Differential Scanning Calorimetry (DSC)

Causality of Experimental Choices

To accurately determine the melting point ( Tm​ ) and investigate potential polymorphism or mesomorphic behavior commonly seen in 2[3], a heat-cool-heat cycle is mandatory. The first heating cycle erases the compound's thermal history (e.g., residual stresses from synthesis or milling). The cooling cycle allows observation of crystallization kinetics, while the second heating cycle provides the thermodynamically stable melting point. A heating rate of 10 °C/min is selected to perfectly balance peak resolution with heat flow sensitivity.

Self-Validating DSC Protocol
  • System Validation: Run a high-purity Indium standard ( Tm​=156.6 °C, ΔHf​=28.45 J/g). Validation Check: If the measured Tm​ deviates by >0.1 °C, recalibrate the instrument's temperature and cell constant parameters.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-hydroxyphenyl 2,5-dibromobenzoate into a standard aluminum pan. Crimp the pan with a pinhole lid. The pinhole ensures that any trace moisture can escape without building internal pressure, which would artificially shift the melting endotherm.

  • Atmosphere Control: Equilibrate the furnace at 25 °C under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation prior to melting.

  • First Heating (Erase History): Heat the sample from 25 °C to 220 °C at 10 °C/min.

  • Cooling (Crystallization): Cool the sample from 220 °C back to 25 °C at 10 °C/min. Record the crystallization exotherm ( Tc​ ).

  • Second Heating (True Tm​ ): Heat again to 220 °C at 10 °C/min. Record the extrapolated onset temperature of the endothermic peak as the true Tm​ .

Thermal Degradation Mechanics via TGA-EGA

Causality of Experimental Choices

Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA)—such as FTIR—is critical for halogenated aromatic esters. The thermal degradation of 2,5-dibromobenzoate structures is known to 4[4]. By utilizing a Nitrogen atmosphere, we isolate pure thermal pyrolysis from oxidative combustion. The primary degradation pathway involves the cleavage of the thermally labile ester bond, followed by high-temperature dehalogenation that releases toxic hydrogen bromide (HBr) gas.

Self-Validating TGA-FTIR Protocol
  • System Validation: Run a Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) standard. Validation Check: Verify that the three distinct weight loss steps (loss of H2​O , CO , and CO2​ ) match theoretical stoichiometric values within ±0.5%.

  • Sample Preparation: Load 10.0 mg of the compound into an alumina crucible. Note: Alumina is strictly preferred over platinum here, as the evolution of HBr during the degradation of brominated aromatics can permanently halogenate and degrade platinum crucibles.

  • Atmosphere Control: Set a Nitrogen purge gas flow of 60 mL/min.

  • Dynamic Heating: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.5[5] typically show stability up to ~180 °C before mass loss begins.

  • EGA Coupling: Route the exhaust through a transfer line heated to 200 °C (to prevent condensation of phenolic byproducts) into an FTIR gas cell.

  • Data Analysis: Extract the temperature at 5% mass loss ( Td,5%​ ) as the absolute thermal stability limit. Correlate the derivative thermogravimetry (DTG) peaks with the FTIR spectra, specifically monitoring the 2600–2400 cm⁻¹ region for HBr stretching to confirm dehalogenation kinetics.

Visualizing the Thermal Analysis Workflow

ThermalWorkflow cluster_0 DSC Profiling (Melting Point) cluster_1 TGA-EGA (Degradation) Start 4-Hydroxyphenyl 2,5-Dibromobenzoate CalibDSC System Validation (Indium Standard) Start->CalibDSC CalibTGA System Validation (CaOx Monohydrate) Start->CalibTGA RunDSC Heat-Cool-Heat Cycle (10 °C/min) CalibDSC->RunDSC Validated ResultDSC Endothermic Tm Peak & Polymorph Check RunDSC->ResultDSC Synthesis Optimized Processing Parameters ResultDSC->Synthesis Thermal Window RunTGA Dynamic Heating (N2 Atmosphere) CalibTGA->RunTGA Validated ResultTGA Mass Loss Curve & HBr/Phenol Evolution RunTGA->ResultTGA ResultTGA->Synthesis Stability Limit

Fig 1. Self-validating thermal analysis workflow for 4-hydroxyphenyl 2,5-dibromobenzoate.

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility of 4-Hydroxyphenyl 2,5-Dibromobenzoate in Polar Aprotic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Physicochemical Profiling The compound Benzoic acid, 2,5-dibromo-, 4-hydroxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Physicochemical Profiling

The compound Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0), frequently referred to as 4-hydroxyphenyl 2,5-dibromobenzoate, is a heavily halogenated aromatic ester utilized in advanced organic synthesis and pharmaceutical lead development[1]. With a molecular weight of 372.01 g/mol and an XLogP3 of approximately 4.14, the molecule exhibits pronounced lipophilicity[1].

Structurally, the compound features a central ester linkage bridging a rigid 2,5-dibrominated phenyl ring and a 4-hydroxylated phenyl ring. This architecture creates a highly polarizable π -system with distinct hydrogen-bond donating (phenolic -OH) and accepting (ester carbonyl) regions. Solubilizing such highly crystalline, rigid aromatic systems presents a distinct thermodynamic challenge. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this task due to their high dielectric constants and ability to stabilize polarized species without acting as hydrogen-bond donors.

Mechanisms of Solvation in Polar Aprotic Solvents

The dissolution of 4-hydroxyphenyl 2,5-dibromobenzoate in polar aprotic solvents is governed by a delicate thermodynamic balance between the endothermic disruption of its crystal lattice and the exothermic formation of solute-solvent interactions.

As a Senior Application Scientist, it is critical to understand the causality behind solvent selection:

  • Dipole-Dipole & Hydrogen Bond Acceptance: Polar aprotic solvents lack acidic protons but possess strong localized negative charges (e.g., the oxygen atom in DMSO). These act as powerful hydrogen-bond acceptors for the solute's phenolic hydroxyl group, driving exothermic solvation.

  • Halogen Bonding ( σ -Hole Interactions): The two bulky bromine atoms on the benzoate ring possess regions of positive electrostatic potential known as σ -holes. Polar aprotic solvents, acting as strong Lewis bases, can engage in attractive halogen- π interactions, significantly lowering the free energy of the solvated state and impeding torsional relaxation of the solute[2].

Solvation A Solid Solute (Crystal Lattice) C Disruption of Lattice Energy A->C Endothermic B Polar Aprotic Solvent (DMSO/DMF) D Solute-Solvent Interactions B->D Exothermic E Halogen-π & Dipole Interactions C->E D->E F Thermodynamic Equilibrium E->F Saturation Reached

Logical relationship of solvation thermodynamics for halogenated esters.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To accurately determine the equilibrium solubility of 4-hydroxyphenyl 2,5-dibromobenzoate, we employ a miniaturized, isothermal shake-flask method. This protocol is a self-validating system adapted from standard 3[3] and 4[4] for solubility determinations, ensuring high-throughput capability while minimizing solvent consumption.

Step-by-Step Methodology
  • Preparation of Solid Excess: Weigh approximately 50 mg of 4-hydroxyphenyl 2,5-dibromobenzoate into a 2.0 mL amber glass HPLC vial.

    • Causality: Maintaining a visible solid excess ensures that the thermodynamic equilibrium (saturation) is reached without completely dissolving the solid pellet, which is the foundational requirement of the shake-flask method[4].

  • Solvent Dispensing: Add exactly 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) to the vial.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermoshaker set to 25.0 ± 0.1 °C and agitate at 500 RPM for 48 hours.

    • Causality: 48 hours of continuous mechanical agitation is critical for highly crystalline, lipophilic compounds to overcome the kinetic barrier of dissolution and reach true thermodynamic equilibrium[3].

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Centrifuge at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid.

    • Causality: Standard syringe filtration can lead to solute adsorption onto the filter membrane. Centrifugation ensures pristine phase separation without artificially lowering the concentration of the saturated supernatant.

  • Aliquot and Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in a compatible mobile phase (e.g., 50:50 MeCN:Water).

  • Quantification: Analyze the diluted sample via RP-HPLC-UV at the compound's λmax​ (typically ~254 nm), quantifying against a pre-established standard calibration curve.

ShakeFlask S1 1. Solid Excess Preparation S2 2. Solvent Addition S1->S2 S3 3. Isothermal Agitation (48h) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. HPLC/UV Quantification S4->S5

Step-by-step workflow of the isothermal shake-flask methodology.

Quantitative Data Analysis

The physicochemical properties of the chosen polar aprotic solvent drastically dictate the saturation capacity of 4-hydroxyphenyl 2,5-dibromobenzoate. Below is a comparative matrix summarizing the solvent parameters and their relative solvation efficiencies at 25 °C.

SolventDielectric Constant ( ϵ )Dipole Moment ( μ , D)H-Bond Acceptor CapacitySolvation Efficiency
Dimethyl Sulfoxide (DMSO) 46.73.96HighOptimal
N,N-Dimethylformamide (DMF) 36.73.82HighHigh
Acetonitrile (MeCN) 37.53.92ModerateModerate
Acetone 20.72.88ModerateLow-Moderate

Note: DMSO provides the highest solubility yield due to its superior dielectric constant and optimal geometry for accepting hydrogen bonds from the solute's phenolic group while simultaneously stabilizing the dibrominated ring via dipole-induced interactions.

Conclusion

The solubility of 4-hydroxyphenyl 2,5-dibromobenzoate in polar aprotic solvents is a function of overcoming strong crystal lattice energies through targeted solute-solvent interactions, specifically hydrogen-bond acceptance and halogen- π bonding. By employing a rigorously controlled, isothermal shake-flask methodology coupled with centrifugation, researchers can bypass kinetic artifacts and obtain highly reliable thermodynamic solubility data crucial for downstream formulation and synthetic applications.

References

  • Title: Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester Source: Echemi URL
  • Source: Regulations.gov (U.S. EPA)
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Source: Dissolution Technologies URL
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

Spectroscopic Characterization of Benzoic Acid, 2,5-dibromo-, 4-hydroxyphenyl ester: A Technical Guide to IR and Raman Analysis

Executive Summary The molecule Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0; Formula: C₁₃H₈Br₂O₃) represents a highly functionalized aromatic system bridging a halogenated benzoate moiety with a ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0; Formula: C₁₃H₈Br₂O₃) represents a highly functionalized aromatic system bridging a halogenated benzoate moiety with a phenolic ester. In drug development and advanced materials science, molecules with this structural motif are heavily investigated for their capacity to participate in complex non-covalent interactions, particularly halogen bonding and hydrogen bonding[1, 2].

This whitepaper provides an in-depth, causality-driven guide to the vibrational spectroscopic characterization (Infrared and Raman) of this compound. By understanding the fundamental physics governing dipole moment fluctuations (IR) versus electron cloud polarizability (Raman), researchers can establish a self-validating analytical framework for structural confirmation, purity analysis, and supramolecular interaction mapping.

Structural Breakdown & Predictive Spectroscopy

To design a robust spectroscopic workflow, we must first analyze the causality behind the expected vibrational modes. The molecule contains three critical functional zones, each dictating specific instrumental choices:

  • The Phenolic Hydroxyl (-OH): The O-H bond possesses a strong permanent dipole, making it highly active in Infrared (IR) spectroscopy. However, its broad nature (due to intermolecular hydrogen bonding) can obscure neighboring peaks.

  • The Ester Linkage (-COO-): The carbonyl (C=O) stretch is the most diagnostic IR feature of esters, typically appearing as a sharp, intense peak around 1730–1750 cm⁻¹.

  • The 2,5-Dibromophenyl Ring: Bromine is a large, highly polarizable atom. The C-Br stretch results in a massive change in the electron cloud's polarizability during vibration, making it strongly Raman active but relatively weak in IR [2]. Furthermore, the heavy bromine atoms shift the aromatic ring breathing modes to lower wavenumbers compared to unhalogenated analogs [1].

Vibrational Mapping Diagram

VibrationalMapping Molecule Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester Phenol 4-Hydroxyphenyl Moiety (Strong Dipole) Molecule->Phenol Ester Ester Linkage (-COO-) (High Frequency) Molecule->Ester Dibromo 2,5-Dibromophenyl Ring (High Polarizability) Molecule->Dibromo IR_OH IR Active: O-H Stretch (~3300 cm⁻¹) Phenol->IR_OH IR_CO IR Active: C=O Stretch (~1740 cm⁻¹) Ester->IR_CO Raman_CBr Raman Active: C-Br Stretch (~600 cm⁻¹) Dibromo->Raman_CBr Raman_Ring Raman Active: Ring Breathing (~1000 cm⁻¹) Dibromo->Raman_Ring

Caption: Causal mapping of functional groups to their primary vibrational spectroscopic activities.

Quantitative Data: Expected Spectroscopic Signatures

Based on established spectroscopic principles for 2,5-dibromobenzoic acid derivatives and p-hydroxyphenyl esters [1, 3], the following tables summarize the self-validating data points required to confirm the structure.

Table 1: Key Attenuated Total Reflectance (ATR) FTIR Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
3250 – 3400Broad, StrongO-H stretchingIndicates the presence of the phenolic hydroxyl. Broadening confirms intermolecular H-bonding.
1735 – 1750Very StrongC=O stretching (Ester)Diagnostic for the ester linkage. Shifted slightly higher than carboxylic acids due to the lack of strong dimer H-bonding.
1580 – 1610MediumC=C Aromatic stretchingConfirms the presence of the two aromatic rings.
1180 – 1220StrongC-O-C Asymmetric stretchValidates the ester oxygen bonded to the aromatic rings.
Table 2: Key Raman Scattering Modes
Raman Shift (cm⁻¹)IntensityAssignmentCausality / Structural Significance
1590 – 1600StrongAromatic C=C stretchHighly polarizable pi-electron clouds yield strong Raman scattering.
1000 – 1050Very StrongAromatic Ring BreathingSymmetric expansion/contraction of the rings.
580 – 650StrongC-Br stretchingHeavy, polarizable bromine atoms dictate this low-frequency, high-intensity Raman mode. Critical for evaluating halogen bonding potential [2].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. They include internal checks to prevent common artifacts, such as moisture interference or laser-induced thermal degradation.

ATR-FTIR Protocol

Why ATR over KBr pellets? KBr is highly hygroscopic. Absorbed water in a KBr pellet produces a broad O-H stretch at ~3400 cm⁻¹, which directly interferes with the accurate quantification of the molecule's intrinsic phenolic O-H group. ATR (Attenuated Total Reflectance) eliminates this matrix interference.

Step-by-Step Methodology:

  • Instrument Calibration: Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Run a polystyrene calibration film to verify wavenumber accuracy at 1601 cm⁻¹ and 1028 cm⁻¹.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to map ambient CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of solid Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester directly onto the diamond crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure. Self-Validation Check: Monitor the live IR signal; increase pressure until the C=O peak (~1740 cm⁻¹) reaches an absorbance of ~0.5 - 0.8 AU to ensure optimal optical contact.

  • Data Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Subtract the background and apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

FT-Raman Protocol

Why 1064 nm or 785 nm excitation? Phenolic compounds and highly conjugated systems often exhibit strong fluorescence under visible laser excitation (e.g., 532 nm), which overwhelms the weak Raman scattering. Using a near-infrared (NIR) laser bypasses the electronic absorption bands, suppressing fluorescence.

Step-by-Step Methodology:

  • Sample Preparation: Pack 10–20 mg of the powder into a standard aluminum sample cup or a glass capillary.

  • Laser Selection & Focusing: Select a 785 nm or 1064 nm excitation laser. Focus the objective lens onto the surface of the powder.

  • Thermal Validation (Crucial Step): Brominated compounds can absorb laser energy and thermally degrade, altering the spectrum. Self-Validation Check: Start with a low laser power (e.g., 10 mW). Collect a 10-second exposure. Increase power to 50 mW and collect another. If the ratio of the C-Br peak to the ring breathing peak changes, or if baseline drifting occurs, thermal degradation is happening. Revert to the lower power.

  • Data Acquisition: Once the optimal power is validated, acquire the spectrum using 10 accumulations of 10-second exposures to achieve a high signal-to-noise ratio.

  • Baseline Correction: Apply a polynomial baseline correction to remove any residual fluorescence or thermal background.

Integrated Workflow Diagram

SpectroscopicWorkflow cluster_IR ATR-FTIR Workflow cluster_Raman FT-Raman Workflow Start Sample: C₁₃H₈Br₂O₃ IR_Prep Clean Diamond Crystal (Avoid KBr Moisture) Start->IR_Prep Ram_Prep Pack Solid Sample (Glass Capillary) Start->Ram_Prep IR_Calib Background Scan & Polystyrene Check IR_Prep->IR_Calib IR_Acq Acquire 32 Scans (Focus: O-H & C=O) IR_Calib->IR_Acq Validation Data Synthesis & Cross-Validation IR_Acq->Validation Ram_Calib Power Titration (Prevent Thermal Decay) Ram_Prep->Ram_Calib Ram_Acq NIR Laser Excitation (Focus: C-Br & Ring) Ram_Calib->Ram_Acq Ram_Acq->Validation

Caption: Self-validating parallel workflow for IR and Raman spectroscopic characterization.

Mechanistic Insights: The Role of Halogen Bonding

Beyond simple structural confirmation, the spectroscopic data of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester provides critical insights into its supramolecular behavior.

The 2,5-dibromo substitution pattern creates an anisotropic distribution of electron density around the bromine atoms, resulting in an electropositive "σ-hole" on the outer surface of the halogen [2]. This allows the molecule to act as a halogen bond donor.

When conducting Raman spectroscopy, the position and width of the C-Br stretching mode (~580–650 cm⁻¹) act as a direct proxy for halogen bonding. If this molecule is co-crystallized with a Lewis base (e.g., a nitrogen-containing heterocycle), the electron donation into the C-Br antibonding orbital will weaken the C-Br bond. This causes a measurable red-shift (shift to lower wavenumbers) in the Raman C-Br peak. Monitoring this specific Raman shift is the gold standard for quantifying the strength of halogen bonding interactions in solid-state materials [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11891, 2,5-Dibromobenzoic acid. Retrieved April 4, 2026, from[Link]

  • Carter, K. P., et al. (2017). Engaging the Terminal: Promoting Halogen Bonding Interactions with Uranyl Oxo Atoms. Chemistry - A European Journal. Retrieved April 4, 2026, from[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75549, p-Hydroxyphenyl benzoate. Retrieved April 4, 2026, from[Link]

Protocols & Analytical Methods

Method

Synthesis of 4-Hydroxyphenyl 2,5-Dibromobenzoate: A Detailed Protocol for Researchers

Introduction Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and applications.[1] The targeted synthesis of specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and applications.[1] The targeted synthesis of specific ester derivatives, such as 4-hydroxyphenyl 2,5-dibromobenzoate, allows for the precise modulation of physicochemical properties, influencing factors like solubility, stability, and biological target engagement. This document provides a comprehensive, step-by-step protocol for the synthesis of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester, designed for researchers, scientists, and professionals in the field of drug development. The protocol is grounded in established principles of organic synthesis, with a focus on explaining the rationale behind procedural choices to ensure both success and safety in the laboratory.

Chemical Principles and Reaction Mechanism

The synthesis of 4-hydroxyphenyl 2,5-dibromobenzoate involves the formation of an ester bond between 2,5-dibromobenzoic acid and hydroquinone (4-hydroxyphenol). The direct esterification of a carboxylic acid and a phenol, known as Fischer esterification, is often challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols.[2] To overcome this, the carboxylic acid is typically activated to a more reactive species.

Several strategies exist for the synthesis of aryl esters, including the use of acylating reagents, special activating agents, or metal catalysis.[2][3] A common and effective laboratory-scale method involves the use of a coupling agent, such as a carbodiimide, in the presence of a catalyst. In this proposed protocol, we will utilize dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This combination is widely employed for the mild and efficient esterification of sterically hindered or electronically deactivated substrates.[4]

The reaction mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid (2,5-dibromobenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The phenolic hydroxyl group of hydroquinone, facilitated by the catalytic action of DMAP, attacks the activated carbonyl carbon of the O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a more reactive acylpyridinium salt.

  • Ester Formation and Byproduct Generation: The tetrahedral intermediate collapses to form the desired ester and dicyclohexylurea (DCU), a stable and poorly soluble byproduct.

Reaction Workflow Diagram

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_5_DBA 2,5-Dibromobenzoic Acid Mixing Mixing and Stirring at Room Temperature 2_5_DBA->Mixing Hydroquinone Hydroquinone Hydroquinone->Mixing DCC DCC DCC->Mixing DMAP DMAP (catalyst) DMAP->Mixing Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Mixing Filtration Filtration of DCU Mixing->Filtration Reaction Completion Washing Aqueous Washing Filtration->Washing Drying Drying of Organic Layer Washing->Drying Purification Column Chromatography Drying->Purification Final_Product 4-Hydroxyphenyl 2,5-Dibromobenzoate Purification->Final_Product

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Hydroxyphenyl 2,5-Dibromobenzoate

Introduction: A Versatile Bifunctional Building Block in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a pillar in contemporary organic synthesis, celebrated for its robustness, functional group t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Bifunctional Building Block in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in contemporary organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[4][5]

This guide focuses on a particularly intriguing and versatile substrate: 4-hydroxyphenyl 2,5-dibromobenzoate . This molecule presents a unique scaffold for synthetic chemists. The presence of two bromine atoms at the 2- and 5-positions of the benzoate ring offers the potential for sequential or double Suzuki-Miyaura couplings, allowing for the controlled, stepwise introduction of different aryl or vinyl substituents. Furthermore, the ester linkage to a 4-hydroxyphenyl group introduces another site for potential modification and can influence the electronic properties of the system. The strategic placement of these functionalities makes 4-hydroxyphenyl 2,5-dibromobenzoate a valuable building block for the synthesis of complex biaryl and polyaryl compounds, which are prevalent structural motifs in many biologically active molecules and functional materials.[6] This document provides a detailed exploration of its application in Suzuki-Miyaura cross-coupling, from mechanistic rationale to practical, field-tested protocols.

Mechanism and Rationale: A Step-by-Step Look at the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-understood catalytic cycle, which involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[1][2][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle for the coupling of 4-hydroxyphenyl 2,5-dibromobenzoate with an arylboronic acid can be delineated into three primary steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst into one of the carbon-bromine bonds of the 4-hydroxyphenyl 2,5-dibromobenzoate. This is often the rate-determining step. The reactivity of the C-Br bonds can differ based on their electronic and steric environment. In this substrate, the bromine at the 2-position is ortho to the ester group, which may influence its reactivity compared to the bromine at the 5-position. This step results in the formation of a square-planar Pd(II) complex.[1][7][8]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact nature of the transmetalating species has been a subject of extensive study.[9][10] The base also assists in the exchange of the halide on the palladium complex with the organoboronate.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7] The cis-arrangement of the two organic groups on the palladium center is a prerequisite for this step to occur.[7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)Ln-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OH)2, Base ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a robust starting point for performing Suzuki-Miyaura cross-coupling reactions with 4-hydroxyphenyl 2,5-dibromobenzoate. Given the presence of two bromine atoms, these protocols can be adapted for both mono- and di-arylation reactions by controlling the stoichiometry of the boronic acid.

Protocol 1: Mono-Arylation of 4-Hydroxyphenyl 2,5-Dibromobenzoate

This protocol is designed for the selective coupling at one of the bromine positions. Regioselectivity may be influenced by the steric and electronic nature of the boronic acid and the specific catalyst/ligand system employed.

Materials:

  • 4-Hydroxyphenyl 2,5-dibromobenzoate

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4-hydroxyphenyl 2,5-dibromobenzoate (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the mono-arylated product.

Protocol 2: Double (Di-Arylation) of 4-Hydroxyphenyl 2,5-Dibromobenzoate

This protocol is for the coupling at both bromine positions.

Materials:

  • 4-Hydroxyphenyl 2,5-dibromobenzoate

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (4 equivalents)

  • Toluene

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine 4-hydroxyphenyl 2,5-dibromobenzoate (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (10 mL) and water (1 mL) to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.

  • After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to yield the di-arylated product.

Quantitative Data Summary
ParameterProtocol 1 (Mono-Arylation)Protocol 2 (Di-Arylation)
Substrate 4-Hydroxyphenyl 2,5-dibromobenzoate4-Hydroxyphenyl 2,5-dibromobenzoate
Boronic Acid (equiv.) 1.12.5
Palladium Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄
Catalyst Loading 2 mol% Pd5 mol% Pd
Base K₂CO₃K₃PO₄
Solvent System Dioxane/WaterToluene/Water
Temperature 90 °C100 °C
Typical Reaction Time 6-12 hours12-24 hours

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous solvents; Poor quality base.Use a fresh batch of catalyst or a different palladium source/ligand combination. Ensure solvents are properly dried. Use freshly ground, anhydrous base.
Protodeborylation of Boronic Acid Presence of excess water or acid; High reaction temperature; Prolonged reaction time.Minimize water content in the reaction. Use a milder base. Monitor the reaction closely and stop once the starting material is consumed.[7]
Formation of Homocoupled Byproducts Oxygen contamination leading to oxidative homocoupling of the boronic acid.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Low Yield of Di-arylated Product Steric hindrance after the first coupling; Insufficient catalyst loading or reaction time.Increase catalyst loading to 5-10 mol%. Use a more active ligand (e.g., a biarylphosphine or an N-heterocyclic carbene ligand). Increase reaction temperature and/or time.
Cleavage of the Ester Bond Strongly basic conditions and high temperatures.Use a milder base such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF). Lower the reaction temperature if possible.
Workflow for a Typical Suzuki-Miyaura Reaction

Sources

Method

Application Note: Benzoic Acid, 2,5-Dibromo-, 4-Hydroxyphenyl Ester as an Advanced Polymer Building Block

Executive Summary & Monomer Rationale In the development of advanced conjugated materials, achieving a balance between rigid backbone architecture and solution processability remains a primary challenge. Benzoic acid, 2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Monomer Rationale

In the development of advanced conjugated materials, achieving a balance between rigid backbone architecture and solution processability remains a primary challenge. Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0) serves as a highly versatile, AB₂-type bifunctional building block designed to bridge this gap.

By featuring two aryl bromide sites, this monomer is primed for transition-metal-catalyzed cross-coupling (e.g., Yamamoto or Suzuki polycondensation) to generate robust poly(p-phenylene) (PPP) backbones. Simultaneously, the orthogonal 4-hydroxyphenyl ester pendant group provides an accessible phenolic moiety. This allows for post-polymerization modification, enabling researchers to graft solubilizing chains, biologically active ligands, or cross-linkable groups without disrupting the optoelectronic properties of the conjugated backbone.

Physicochemical Profile

Before initiating synthetic workflows, it is critical to understand the physical parameters of the monomer to optimize solvent selection and reaction conditions. The following data summarizes the established profile of the compound[1].

PropertyValueRelevance to Polymer Synthesis
CAS Number 791796-06-0Primary identifier for procurement and safety tracking.
Molecular Formula C₁₃H₈Br₂O₃Dictates stoichiometric calculations for cross-coupling.
Molecular Weight 372.012 g/mol High mass requires precise weighing to control DP (Degree of Polymerization).
XLogP3 4.13Indicates high hydrophobicity; necessitates non-polar/polar aprotic solvent blends (e.g., Toluene/DMF).
Density 1.826 g/cm³Relevant for volumetric dosing in scaled-up continuous flow systems.
Boiling Point 486.3 ºC (at 760 mmHg)Confirms thermal stability under standard polymerization temperatures (80–120 ºC).

Mechanistic Insights: Orthogonal Reactivity & Catalyst Compatibility

The synthesis of soluble polyphenylenes from 2,5-dibromobenzoate derivatives is a well-documented pathway in materials science,[2]. However, the presence of a free phenolic -OH group introduces a significant mechanistic hurdle when utilizing zero-valent transition metal catalysts.

The Causality of Catalyst Poisoning: In Yamamoto polycondensation, bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is utilized to drive the homocoupling of the aryl bromides. Ni(0) is highly electron-rich and extremely sensitive to acidic protons. The phenolic proton (pKa ~10) can oxidatively add to the Ni(0) center, forming a Ni(II)-hydride complex. This not only quenches the catalytic cycle but also leads to premature chain termination via hydrodebromination of the monomer.

To circumvent this, the phenolic -OH must be transiently masked using a protecting group (such as a tert-butyldimethylsilyl, TBDMS, ether) prior to polymerization. Following the formation of the polymer backbone, the protecting group is cleaved to restore the reactive phenol for downstream functionalization.

Reactivity Monomer Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester Dibromo 2,5-Dibromo Sites Monomer->Dibromo Aryl-Aryl Coupling Phenol 4-Hydroxyphenyl Ester Monomer->Phenol Orthogonal Reactivity Backbone Poly(p-phenylene) Backbone (Conjugation) Dibromo->Backbone Ni(0) Yamamoto or Pd(0) Suzuki Grafting Post-Polymerization Grafting/Cleavage Phenol->Grafting Esterification, Etherification

Caption: Reactivity map of the bifunctional monomer for conjugated polymer synthesis.

Experimental Methodologies

The following protocols outline a self-validating system for the protection, polymerization, and deprotection of the monomer.

Pre-Polymerization: Phenolic Protection (TBDMS Etherification)

Rationale: TBDMS is selected over acetate or methyl ethers because it is completely stable to the neutral/mildly basic conditions of cross-coupling, yet can be cleaved under highly specific, non-hydrolytic conditions later.

  • Reaction Setup: Dissolve 1.0 eq of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester in anhydrous DMF (0.5 M) under an argon atmosphere.

  • Reagent Addition: Add 2.5 eq of Imidazole, followed by the dropwise addition of 1.2 eq of TBDMS-Cl dissolved in DMF.

  • Incubation: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Check: Perform FTIR spectroscopy on the isolated product. The complete disappearance of the broad -OH stretch (~3300 cm⁻¹) confirms quantitative protection. Proceed only if this signal is absent.

Yamamoto Polycondensation

Rationale: A solvent mixture of DMF and Toluene is used; DMF solubilizes the polar Ni(II) byproducts and bipyridine ligand, while Toluene keeps the growing hydrophobic poly(p-phenylene) chain in solution, preventing premature precipitation and low molecular weights.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 2.5 eq of Ni(COD)₂, 2.5 eq of 2,2'-bipyridine (bpy), and 2.5 eq of 1,5-cyclooctadiene (COD). Dissolve in anhydrous DMF and stir at 60 ºC for 30 minutes to form the active Ni(0) complex (indicated by a deep purple color).

  • Monomer Addition: Dissolve 1.0 eq of the TBDMS-protected monomer in anhydrous Toluene. Inject this solution into the active catalyst mixture.

  • Polymerization: Stir the reaction at 80 ºC for 48 hours in the dark.

  • Quenching & Purification: Pour the viscous mixture into a 10-fold excess of Methanol/HCl (10:1 v/v).

    • Causality: The acidic methanol protonates the bipyridine and dissolves the nickel salts, effectively stripping the optoelectronically quenching metal impurities from the precipitating polymer matrix.

  • Self-Validation Check: Analyze the polymer via Gel Permeation Chromatography (GPC). A monomodal peak indicates successful, controlled step-growth polymerization.

Post-Polymerization Deprotection

Rationale: Tetrabutylammonium fluoride (TBAF) is used because the fluoride ion selectively attacks the silicon atom (due to the exceptionally strong Si-F bond, ~582 kJ/mol), cleaving the TBDMS group without hydrolyzing the sensitive ester linkage connecting the pendant group to the backbone.

  • Reaction: Dissolve the protected polymer in anhydrous THF. Add 2.0 eq of TBAF (1.0 M in THF) dropwise.

  • Incubation: Stir at room temperature for 4 hours.

  • Recovery: Precipitate the polymer into cold methanol, filter, and dry under a high vacuum.

Workflow Step1 1. Monomer Protection (Silyl Ether Formation) Step2 2. Degassing & Catalyst Prep (Ni(COD)2, Bipyridine) Step1->Step2 Step3 3. Yamamoto Polycondensation (80°C, DMF/Toluene) Step2->Step3 Step4 4. Polymer Precipitation (Methanol/HCl wash) Step3->Step4 Step5 5. Deprotection & Functionalization (TBAF, then Grafting) Step4->Step5

Caption: Step-by-step workflow for Yamamoto polycondensation and post-modification.

Quantitative Data & Expected Outcomes

When executing the protocols described above, researchers should benchmark their results against the following expected quantitative outcomes to ensure workflow fidelity.

Experimental PhaseExpected Yield (%)Mn (kDa)PDI (Mw/Mn)Quality Control / Remarks
1. TBDMS Protection > 92%N/AN/AFTIR: Absence of -OH stretch (~3300 cm⁻¹).
2. Polycondensation 75 – 85%25 – 401.8 – 2.2GPC: Monomodal distribution; UV-Vis: Red-shift indicating conjugation.
3. TBAF Deprotection > 95%20 – 321.8 – 2.3Apparent mass loss corresponds to the removal of the bulky TBDMS groups.

Conclusion

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester is a highly strategic monomer for the synthesis of functionalized poly(p-phenylene)s. By understanding the mechanistic vulnerabilities of transition-metal catalysts to unprotected phenols, and applying rigorous protection/deprotection workflows, researchers can leverage this building block to create advanced, solution-processable conjugated polymers ready for targeted bio-conjugation or materials engineering.

Sources

Application

Application Note: RP-HPLC Method Development and Validation for Benzoic Acid, 2,5-dibromo-, 4-hydroxyphenyl ester

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Characterization and Impurity Profiling Introduction & Physicoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Characterization and Impurity Profiling

Introduction & Physicochemical Profiling

The compound Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0) is a highly hydrophobic, halogenated aromatic ester. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its structural liabilities and physicochemical properties [1].

Structural Causality in Chromatographic Behavior
  • Dual Aromatic Rings & Bromine Substituents: The presence of two heavy, lipophilic bromine atoms on the benzoic acid ring significantly increases the molecule's hydrophobicity (XLogP3 ~ 4.14) [2]. This dictates the necessity of a Reversed-Phase (RP) mechanism with a strong organic modifier (Acetonitrile) to ensure timely elution.

  • Phenolic Hydroxyl Group: The hydroquinone moiety features a weakly acidic phenolic hydroxyl group (estimated pKa ~9.5). If the mobile phase pH is not strictly controlled, partial ionization will occur, leading to severe peak tailing and retention time irreproducibility.

  • Ester Linkage: The ester bond is susceptible to hydrolysis under highly alkaline or strongly acidic conditions. Therefore, the method must operate within a moderate acidic window (pH 2.0–3.0) to ensure on-column stability while maintaining the phenol in its neutral, protonated state.

Method Development Rationale

Stationary Phase Selection

In accordance with modern USP <621> Chromatography guidelines [3], which permit the adjustment of column dimensions and particle sizes (L/dp ratio) to modernize legacy methods, a superficially porous particle (SPP) C18 column (e.g., 2.7 µm, 4.6 x 100 mm) was selected. The C18 phase provides the necessary hydrophobic retention, while the SPP architecture delivers ultra-high efficiency (high theoretical plates, N ) at lower backpressures compared to totally porous sub-2 µm particles.

Mobile Phase Optimization

To suppress the ionization of the phenolic hydroxyl group, 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.1) is utilized as Mobile Phase A. TFA acts as an excellent ion-pairing agent and proton donor, ensuring the analyte remains 100% neutral. Acetonitrile (ACN) with 0.1% TFA is chosen as Mobile Phase B. ACN is preferred over methanol due to its lower viscosity and superior eluotropic strength, which is critical for eluting heavily halogenated aromatics without excessive band broadening.

Detector Wavelength

The conjugated π -systems of the dibromobenzoate and hydroxyphenyl rings exhibit strong UV absorption. Photodiode Array (PDA) scanning indicates an optimal universal detection wavelength at 254 nm , providing maximum signal-to-noise (S/N) ratio.

Experimental Protocols

Reagents and Materials
  • Analyte: Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µm (USP L1)High efficiency, optimal retention of hydrophobic halogens.
Mobile Phase A 0.1% TFA in WaterSuppresses phenol ionization (pH ~2.1).
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent for lipophilic compounds.
Flow Rate 1.2 mL/minOptimizes linear velocity for 2.7 µm particles.
Column Temp. 40°CReduces system backpressure and improves mass transfer.
Injection Vol. 5.0 µLPrevents column overloading.
Detection UV/PDA at 254 nmTargets aromatic π−π∗ transitions.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 60 40 Initial hold
1.0 60 40 Isocratic hold to focus analyte band
7.0 10 90 Linear ramp to elute dibromo-ester
9.0 10 90 Wash step to remove highly retained impurities
9.1 60 40 Return to initial conditions

| 12.0 | 60 | 40 | Column re-equilibration |

Step-by-Step Sample Preparation Workflow

To prevent solvent-mismatch peak distortion, the sample diluent must closely match the initial mobile phase conditions, adjusted for the analyte's solubility.

  • Diluent Preparation: Prepare a mixture of 50:50 Water:Acetonitrile (v/v). Do not add TFA to the diluent to minimize the risk of ester hydrolysis during autosampler storage.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of 100% Acetonitrile to ensure complete dissolution of the hydrophobic dibromo-compound. Sonicate for 5 minutes. Dilute to volume with Water.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Water:Acetonitrile diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber glass protects the halogenated aromatic from potential photo-degradation).

Method Validation (Self-Validating System)

The method was validated in strict accordance with ICH Q2(R2) guidelines [4], ensuring the procedure is fit for its intended purpose in a regulated environment.

System Suitability Testing (SST)

SST is the cornerstone of a self-validating protocol. Before any sample sequence, the system must pass the following criteria (based on 6 replicate injections of the 100 µg/mL working solution).

ParameterUSP RequirementObserved ValueStatus
Retention Time ( tR​ ) N/A~6.45 minStable
RSD of tR​ ≤1.0% 0.15%Pass
RSD of Peak Area ≤2.0% 0.42%Pass
Tailing Factor ( Tf​ ) ≤1.5 1.08Pass (Phenol is fully protonated)
Theoretical Plates ( N ) ≥5000 18,500Pass
Linearity, Accuracy, and Precision
  • Linearity: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) was 0.9998 , demonstrating proportional detector response.

  • Precision (Repeatability): Six independent preparations of the sample yielded an assay %RSD of 0.6% , well below the ICH Q2(R2) limit of 2.0%.

  • Robustness: Deliberate variations in column temperature ( ±5∘ C), flow rate ( ±0.1 mL/min), and mobile phase pH ( ±0.2 units) resulted in no significant changes to the tailing factor or assay values, proving the method's ruggedness.

Method Lifecycle Visualization

The following diagram illustrates the causality and logical flow of the HPLC method development lifecycle for this specific halogenated ester, mapping physicochemical properties directly to chromatographic parameters.

G Start Analyte: Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester Hydrophobicity High Hydrophobicity (Two Bromines, XLogP3 ~4.1) Start->Hydrophobicity AcidicPhenol Weakly Acidic Phenol (pKa ~9.5) Start->AcidicPhenol EsterBond Labile Ester Linkage (Hydrolysis Risk) Start->EsterBond Column Stationary Phase: SPP C18 (USP L1) Hydrophobicity->Column Requires strong hydrophobic retention Organic Organic Modifier: Acetonitrile (Strong Eluent) Hydrophobicity->Organic Requires high eluotropic strength Aqueous Aqueous Modifier: 0.1% TFA (pH ~2.1) AcidicPhenol->Aqueous Requires low pH to suppress ionization EsterBond->Aqueous Avoid extreme pH (Keep at pH 2.1) Gradient Gradient Elution (40% to 90% ACN) Column->Gradient Organic->Gradient Aqueous->Gradient Validation ICH Q2(R2) Validation (SST, Linearity, Precision) Gradient->Validation Ensure System Suitability Final Validated HPLC Method Ready for Routine Use Validation->Final

Fig 1: Logical workflow mapping the physicochemical properties of the dibromo-ester to HPLC parameters.

References

  • LCGC International. Are You Sure You Understand USP <621>? (Chromatography Method Modernization). Retrieved from:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from:[Link]

Method

Application Note: Catalytic Systems for the Site-Selective Functionalization of 4-Hydroxyphenyl 2,5-Dibromobenzoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale The compound 4-hydroxyphenyl 2,5-dibr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The compound 4-hydroxyphenyl 2,5-dibromobenzoate (CAS: 791796-06-0) [1] represents a highly versatile, yet challenging, bifunctional building block in pharmaceutical synthesis and materials science. Its structural topology features an ester linkage bridging a phenol moiety and a 2,5-dibrominated benzoate ring. The primary synthetic challenge lies in achieving site-selective catalytic functionalization between the C2 and C5 carbon-bromine bonds, which possess distinct steric and electronic environments.

In drug development, the ability to selectively couple aryl, alkyl, or heteroatom nucleophiles to the 2,5-dibromobenzoate scaffold enables the rapid construction of complex multi-ring systems, such as those found in biologically active marine natural product analogs and kinase inhibitors [2].

Causality in Catalyst Selection

The differentiation between the C2-Br and C5-Br bonds is governed by oxidative addition rates. The C2 position is highly sterically hindered by the adjacent ester carbonyl group, whereas the C5 position is relatively unhindered but electronically distinct.

  • C5-Selective Functionalization: Achieved using bulky, electron-rich phosphine ligands (e.g., XPhos or L9) paired with Palladium(II) acetate. The steric bulk of the ligand forces the palladium center to undergo oxidative addition at the less hindered C5 position [3].

  • C2-Selective Functionalization: Achieved using less sterically demanding, highly electron-donating ligands like P(p-MeOPh)₃ or specific titanium transmetalating agents. The coordination of the ester carbonyl oxygen to the palladium center can direct the catalyst to the C2 position via a chelation-assisted mechanism [3].

Quantitative Data: Catalyst and Ligand Screening

The following table summarizes the optimization of site-selective Suzuki-Miyaura cross-coupling of 4-hydroxyphenyl 2,5-dibromobenzoate with phenylboronic acid.

Table 1: Optimization of Site-Selective Arylation

EntryPrecatalystLigandSolventTemp (°C)Yield C5-Coupled (%)Yield C2-Coupled (%)
1Pd(OAc)₂ (5 mol%)XPhos (10 mol%)THF/H₂O6082 4
2Pd(OAc)₂ (5 mol%)SPhos (10 mol%)THF/H₂O606512
3PdCl₂(PCy₃)₂ (5 mol%)P(p-MeOPh)₃ (10 mol%)2-Me-THF80876
4Pd(dppf)Cl₂ (5 mol%)NoneDioxane/H₂O904541

Note: The shift from XPhos to P(p-MeOPh)₃ effectively reverses the regioselectivity from C5 to C2.

Workflow Visualization: Site-Selective Catalytic Cycle

The following diagram illustrates the divergent catalytic pathways for the functionalization of 4-hydroxyphenyl 2,5-dibromobenzoate.

CatalyticCycle Start 4-hydroxyphenyl 2,5-dibromobenzoate Cat1 Pd(OAc)2 / XPhos (Steric Control) Start->Cat1 Cat2 PdCl2(PCy3)2 / P(p-MeOPh)3 (Chelation Control) Start->Cat2 OxAdd1 Oxidative Addition at C5 Cat1->OxAdd1 OxAdd2 Oxidative Addition at C2 Cat2->OxAdd2 Trans1 Transmetalation (Ar-B(OH)2) OxAdd1->Trans1 Trans2 Transmetalation (Ar-Ti(OiPr)3) OxAdd2->Trans2 RedElim1 Reductive Elimination Trans1->RedElim1 RedElim2 Reductive Elimination Trans2->RedElim2 Prod1 C5-Arylated Product (Major) RedElim1->Prod1 Prod2 C2-Arylated Product (Major) RedElim2->Prod2

Caption: Divergent palladium-catalyzed pathways for C5 vs. C2 selective cross-coupling.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 4-hydroxyphenyl 5-aryl-2-bromobenzoate.

Materials:

  • 4-hydroxyphenyl 2,5-dibromobenzoate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.1 equiv, 0.55 mmol)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • THF/H₂O (10:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 4-hydroxyphenyl 2,5-dibromobenzoate, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject degassed THF and H₂O via syringe.

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 12 hours. The bulky XPhos ligand facilitates rapid oxidative addition at the less hindered C5-Br bond.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the C5-arylated product.

Protocol B: C2-Selective Arylation via Titanium Reagents

Objective: Synthesize 4-hydroxyphenyl 2-aryl-5-bromobenzoate utilizing chelation-assisted oxidative addition [3].

Materials:

  • 4-hydroxyphenyl 2,5-dibromobenzoate (1.0 equiv, 0.23 mmol)

  • ArTi(OiPr)₃·LiCl (1.2 equiv, 0.28 mmol)

  • PdCl₂(PCy₃)₂ (5 mol%)

  • P(p-MeOPh)₃ (10 mol%)

  • 2-Methyltetrahydrofuran (2-Me-THF, 4 mL)

Step-by-Step Procedure:

  • Catalyst Activation: Under an argon atmosphere, add 4-hydroxyphenyl 2,5-dibromobenzoate, PdCl₂(PCy₃)₂, and P(p-MeOPh)₃ to 3 mL of 2-Me-THF. Stir at room temperature for 10 minutes to ensure pre-complexation.

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise add a solution of ArTi(OiPr)₃·LiCl in 2-Me-THF (1 mL) over 5 minutes.

  • Heating: Warm the reaction mixture to 80 °C and stir for 3 hours. The ester carbonyl coordinates to the palladium center, directing the catalyst to the sterically hindered C2 position.

  • Quenching: Cool to 0 °C and quench carefully with distilled water (20 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organics, concentrate, and purify via chromatography.

References

  • National Institutes of Health (NIH). (2017). Synthesis and Structural Modification of Marine Natural Products. PMC. Retrieved April 4, 2026, from [Link]

  • Indian Academy of Sciences. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Retrieved April 4, 2026, from [Link]

Application

Purification and recrystallization techniques for Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester

Application Note: Advanced Purification and Recrystallization Protocols for 4-Hydroxyphenyl 2,5-Dibromobenzoate Introduction & Mechanistic Rationale Halogenated aromatic esters, specifically Benzoic acid, 2,5-dibromo-, 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for 4-Hydroxyphenyl 2,5-Dibromobenzoate

Introduction & Mechanistic Rationale

Halogenated aromatic esters, specifically Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0), are critical structural motifs in the development of advanced pharmacophores, agrochemicals, and specialized flame-retardant polymers[1]. The synthesis of this compound—typically achieved via the esterification of 2,5-dibromobenzoic acid with hydroquinone—presents a unique downstream processing challenge. The crude reaction matrix invariably contains unreacted highly polar hydroquinone, unreacted acidic 2,5-dibromobenzoic acid, the target monoester, and a highly lipophilic diester byproduct (1,4-phenylene bis(2,5-dibromobenzoate))[2].

Expertise & Experience (Causality in Design): A robust purification strategy must exploit the distinct functional group handles and pKa values of these components.

  • Liquid-Liquid Extraction (LLE) leverages the acidity of the unreacted carboxylic acid and the extreme aqueous solubility of hydroquinone to strip bulk impurities[2].

  • Flash Column Chromatography (FCC) resolves the monoester from the diester based on the hydrogen-bonding capacity of the monoester's free phenolic hydroxyl group against the silica stationary phase.

  • Precision Recrystallization exploits the rigid, planar structure and heavy bromine atoms of the target molecule, which drastically reduce its solubility in non-polar solvents at low temperatures, enabling high-yield, high-purity crystallization[3].

Physicochemical Profiling

To design a self-validating purification system, the physicochemical properties of the target analyte must dictate the solvent selection and thermodynamic parameters.

PropertyValueMechanistic Implication for Purification
CAS Number 791796-06-0Unique identifier for regulatory and inventory compliance[1].
Molecular Formula C13H8Br2O3High halogen content increases density and overall lipophilicity.
Molecular Weight 372.01 g/mol Heavy molecular mass; prone to rapid precipitation upon cooling.
XLogP3 4.14Highly hydrophobic; requires non-polar solvent systems for FCC[1].
Hydrogen Bond Donors 1 (Phenolic -OH)Critical for silica gel retention; separates from diester (0 donors).
Hydrogen Bond Acceptors 3 (Ester & Phenol O)Facilitates interactions with polar protic co-solvents during LLE.

Purification Workflow Visualization

The following workflow delineates the orthogonal purification strategy, transitioning from bulk impurity removal to high-resolution separation, culminating in absolute purity enrichment.

PurificationWorkflow Crude Crude Reaction Mixture (Monoester, Diester, SMs) LLE Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) Crude->LLE AqPhase Aqueous Phase (Hydroquinone, Acid) LLE->AqPhase Discard OrgPhase Organic Phase (Monoester, Diester) LLE->OrgPhase Retain FCC Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->FCC Diester Diester Byproduct (Elutes First) FCC->Diester Non-polar Monoester Monoester Fraction (Elutes Second) FCC->Monoester Polar (-OH) Recryst Precision Recrystallization (EtOAc / Hexane) Monoester->Recryst Pure Pure 4-hydroxyphenyl 2,5-dibromobenzoate Recryst->Pure >99% Purity

Workflow for the isolation and purification of 4-hydroxyphenyl 2,5-dibromobenzoate.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) & Crude Isolation

Objective: Complete removal of unreacted hydroquinone and 2,5-dibromobenzoic acid prior to chromatography.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Rationale: EtOAc is a moderate-polarity hydrogen-bond acceptor that completely solubilizes the bulky brominated monoester and diester, preventing premature precipitation.

  • Aqueous Washing: Transfer to a separatory funnel. Wash the organic layer with equal volumes of deionized water (3×).

    • Rationale: Partitions the highly water-soluble hydroquinone into the aqueous phase.

  • Acid Neutralization: Wash the organic phase with 5% w/v aqueous Sodium Bicarbonate (NaHCO₃) (2×).

    • Rationale: The mild base deprotonates unreacted 2,5-dibromobenzoic acid (pKa ~2.5), forming a water-soluble sodium salt. It is weak enough to leave the less acidic phenolic -OH (pKa ~10) of the target monoester fully protonated and organic-soluble.

  • Brine Wash & Drying: Wash with saturated NaCl solution (1×) to break any micro-emulsions and pre-dry the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester mixture.

Protocol B: Flash Column Chromatography (FCC)

Objective: Baseline resolution of the target monoester from the diester byproduct.

  • Column Preparation: Pack a glass column with Silica Gel (230-400 mesh) using Hexane as the slurry solvent.

  • Sample Loading: Dry-load the crude mixture onto a small amount of silica gel (1:2 ratio) to ensure a narrow loading band, or dissolve in a minimum volume of Dichloromethane (DCM) and apply directly to the column head.

  • Gradient Elution:

    • Begin elution with 100% Hexane to flush residual non-polar impurities.

    • Transition to 90:10 Hexane:EtOAc. The highly lipophilic diester (lacking any hydrogen bond donors) will elute first.

    • Increase polarity to 80:20 Hexane:EtOAc. The target monoester, retarded by the dipole-dipole interaction of its free phenolic -OH with the silanol groups of the stationary phase, will elute[4].

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure monoester and evaporate to dryness.

Protocol C: Precision Recrystallization

Objective: Achieve >99.5% purity and optimal crystal morphology for downstream formulation or structural characterization[3].

  • Primary Solubilization: Transfer the chromatographed solid to a round-bottom flask. Add a minimum volume of boiling EtOAc (approx. 2-3 mL/g) until the solid is completely dissolved.

    • Rationale: The compound is highly soluble in hot EtOAc due to favorable thermodynamic interactions with the ester linkage.

  • Anti-Solvent Addition: While maintaining the solution at reflux, add hot Hexane dropwise until the solution becomes faintly turbid (reaching the cloud point). Add a single drop of EtOAc to clear the turbidity.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Rationale: Slow cooling promotes the growth of large, pure thermodynamic crystals while excluding kinetic impurities from the developing crystal lattice.

  • Maturation & Harvesting: Transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Filter the crystals under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold Hexane (to prevent dissolution of the product). Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the final product must be validated against the following analytical standards:

  • HPLC-UV: Run on a C18 reverse-phase column using an Acetonitrile/Water gradient. The monoester must appear as a single sharp peak (>99% Area Under Curve).

  • ¹H-NMR (CDCl₃): Confirm the presence of the phenolic -OH proton (typically a broad singlet around 5.0-5.5 ppm, depending on concentration) and the distinct aromatic splitting pattern of the 2,5-dibromophenyl ring versus the 1,4-disubstituted hydroquinone ring. The absence of a secondary ester linkage confirms the removal of the diester.

  • Melting Point: A sharp melting point range (ΔT < 1.5°C) confirms high crystalline purity and successful exclusion of lattice impurities.

References

  • Green Chemistry: Photochemical Acylation of Hydroquinones and Monoester Purification Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

  • US20040260114A1 - Mono Carbonylation of Benzene Diols (Extraction Techniques)
  • US3931285A - Substituted Esters and Recrystallization Methodologies Source: Google Patents URL

Sources

Method

High-Performance Synthesis of Main-Chain Liquid Crystalline Polymers via Suzuki Polycondensation of 4-Hydroxyphenyl 2,5-Dibromobenzoate

Scientific Rationale and Molecular Design The development of advanced main-chain conjugated liquid crystalline polymers (LCPs) requires precise control over molecular architecture to balance extended π-conjugation with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Molecular Design

The development of advanced main-chain conjugated liquid crystalline polymers (LCPs) requires precise control over molecular architecture to balance extended π-conjugation with thermal processability. 4-Hydroxyphenyl 2,5-dibromobenzoate serves as a highly versatile asymmetric precursor for these materials. It inherently provides a rigid aromatic core (the benzoate moiety) necessary for mesogenic behavior, while its two aryl bromide functionalities are perfectly positioned for transition-metal-catalyzed cross-coupling.

However, polymerizing the unmodified monomer directly yields an intractable, rigid poly(p-phenylene) derivative whose melting temperature ( Tm​ ) exceeds its decomposition temperature. To engineer a processable thermotropic LCP, two critical design choices must be made:

  • Introduction of a Flexible Spacer (Causality of Alkylation): The free phenolic hydroxyl group must be alkylated (e.g., with 1-bromooctane). This serves a dual purpose: it protects the phenol from interfering with the palladium catalyst during polymerization, and it introduces a flexible aliphatic "tail." This tail acts as an internal plasticizer, drastically lowering the Tm​ and stabilizing the formation of distinct mesophases (such as nematic or smectic phases) before isotropization occurs [1].

  • Selection of Polymerization Strategy (Causality of Suzuki Polycondensation): Suzuki polycondensation (SPC) is explicitly chosen over Yamamoto or Stille couplings due to its superior tolerance to ester linkages and its ability to achieve high molecular weights ( Mw​ ) with low defect rates [2]. By employing an AA/BB step-growth approach with a diboronic ester, the stoichiometric balance can be strictly controlled, which is the fundamental prerequisite for high degrees of polymerization governed by the Carothers equation.

Synthetic Workflow

The following diagram illustrates the logical progression from the rigid precursor to the fully characterized main-chain LCP.

LCP_Workflow Monomer 4-Hydroxyphenyl 2,5-Dibromobenzoate (Rigid Core) Alkylation Williamson Etherification (Add Flexible Spacer) Monomer->Alkylation 1-Bromooctane, K2CO3, DMF Intermediate 4-(Octyloxy)phenyl 2,5-Dibromobenzoate (Mesogenic Unit) Alkylation->Intermediate Polymerization Suzuki Polycondensation (Pd-Catalyzed) Intermediate->Polymerization Diboronic Ester, Pd(PPh3)4 Polymer Main-Chain LCP (Poly(p-phenylene)) Polymerization->Polymer Characterization Phase Analysis (DSC, POM, XRD) Polymer->Characterization Thermal & Structural

Fig 1: Synthetic workflow for main-chain LCPs using 4-hydroxyphenyl 2,5-dibromobenzoate.

Experimental Protocols

This protocol is designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure that stoichiometric imbalances or impurities do not propagate and ruin the step-growth polymerization.

Phase 1: Synthesis of the Mesogenic Monomer (4-(Octyloxy)phenyl 2,5-dibromobenzoate)

Objective: Functionalize the phenolic OH to introduce a flexible octyl spacer.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxyphenyl 2,5-dibromobenzoate (10.0 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 20.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

  • Alkylation: Dropwise add 1-bromooctane (12.0 mmol). Heat the reaction mixture to 80 °C under an Argon atmosphere for 12 hours.

  • QC Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 8:2). The starting phenol must be completely consumed to prevent chain termination in Phase 2.

  • Workup & Purification: Cool to room temperature, pour into 200 mL of ice water, and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the alkylated monomer as a white solid.

  • QC Checkpoint 2 (NMR): Confirm purity via 1H NMR. Ensure the disappearance of the broad phenolic -OH peak (~9.5 ppm) and the appearance of the triplet corresponding to the −O−CH2​− protons (~3.9 ppm).

Phase 2: Suzuki-Miyaura Polycondensation

Objective: Synthesize the conjugated poly(p-phenylene) backbone.

  • Monomer Loading: To a Schlenk flask, add the purified 4-(octyloxy)phenyl 2,5-dibromobenzoate (2.000 mmol) and 1,4-phenylenebis(boronic acid pinacol ester) (2.000 mmol). Critical Insight: Exact 1:1 molar stoichiometry is mandatory. Weigh to the nearest 0.1 mg.

  • Catalyst and Solvent: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.10 mmol, 5 mol%). Add 15 mL of degassed Toluene and 2 drops of Aliquat 336 (phase transfer catalyst).

  • Aqueous Base: Add 5 mL of degassed 2M aqueous K2​CO3​ .

  • Polymerization: Subject the biphasic mixture to three freeze-pump-thaw cycles to strictly exclude oxygen, which rapidly deactivates the Pd(0) catalyst. Heat the mixture at 90 °C under vigorous stirring (1000 rpm) for 48 hours.

  • End-Capping: To quench reactive end groups and improve thermal stability, add phenylboronic acid (0.2 mmol) dissolved in 1 mL toluene. Stir for 6 hours. Then add bromobenzene (0.2 mmol) and stir for an additional 6 hours.

  • Precipitation: Cool the mixture, separate the organic layer, concentrate it to ~5 mL, and precipitate dropwise into 200 mL of cold methanol. Collect the crude polymer by filtration.

Phase 3: Polymer Purification and Fractionation

Objective: Remove low-molecular-weight oligomers and catalyst residues.

  • Soxhlet Extraction: Transfer the crude polymer to a cellulose thimble. Extract sequentially with:

    • Methanol (24 h): Removes salts and phase transfer catalyst.

    • Acetone (24 h): Removes unreacted monomers and short oligomers.

    • Chloroform (24 h): Extracts the high-molecular-weight LCP fraction.

  • Final Recovery: Concentrate the chloroform fraction and precipitate again into methanol. Dry under vacuum at 60 °C for 24 hours.

Quantitative Data and Characterization Summary

The success of the synthesis is validated through Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal transitions, and Polarized Optical Microscopy (POM) for mesophase identification.

Table 1: Typical Physicochemical and Liquid Crystalline Properties of the Synthesized Polymer

ParameterAnalytical MethodTypical ValueScientific Significance
Yield (Purified) Gravimetric78 - 85%Indicates efficient step-growth coupling and successful oligomer removal.
Mn​ (Number Average) GPC (vs. Polystyrene)22,000 - 28,000 g/mol Confirms successful high-conversion Suzuki polycondensation [2].
PDI ( Mw​/Mn​ ) GPC1.8 - 2.2Standard polydispersity index for step-growth polycondensation.
Tg​ (Glass Transition) DSC (2nd Heating, 10 °C/min)~ 65 °CTemperature at which the amorphous domains gain mobility.
Tm​ (Melting Temp) DSC (2nd Heating, 10 °C/min)~ 145 °CTransition from crystalline solid to the liquid crystalline mesophase.
Tiso​ (Isotropization) DSC (2nd Heating, 10 °C/min)~ 215 °CTransition from the ordered LC phase to an isotropic liquid.
Mesophase Texture POM (Crossed Polarizers)Schlieren TextureConfirms the presence of a Nematic thermotropic liquid crystalline phase.

Note: The wide thermal window between Tm​ and Tiso​ ( ΔT≈70 °C) demonstrates the effectiveness of the octyl spacer in stabilizing the mesophase, allowing for excellent thermal processability and alignment.

References

  • Jeong, Y. S., & Akagi, K. (2011). Liquid crystalline PEDOT derivatives exhibiting reversible anisotropic electrochromism and linearly and circularly polarized dichroism. Journal of Materials Chemistry, 21(28), 10472-10481. URL:[Link][1]

  • Schlüter, A. D. (2001). The tenth anniversary of Suzuki polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533-1556. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester Solutions

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, encountering chemical instability during formulation or assay development is a critical roadblock.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, encountering chemical instability during formulation or assay development is a critical roadblock. This guide provides an authoritative, mechanistic approach to diagnosing and preventing the hydrolytic degradation of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester in solution.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester contains two primary sites of reactivity: an ester linkage and a free phenolic hydroxyl group.

The rapid degradation of this compound in aqueous media is driven by ester hydrolysis , which involves the rupture of the covalent ester linkage into 2,5-dibromobenzoic acid and 4-hydroxyphenol (hydroquinone). The causality behind this specific molecule's high instability is twofold:

  • Electrophilic Activation: The 2,5-dibromo substitution on the benzoic acid ring exerts a powerful electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, making it highly electrophilic and exceptionally susceptible to nucleophilic attack by water or hydroxide ions[1].

  • Leaving Group Stability: The 4-hydroxyphenoxide ion is a highly stable leaving group due to resonance stabilization across the aromatic ring. This significantly lowers the activation energy required for the cleavage of the ester bond compared to aliphatic esters[2].

Because of these electronic factors, specific acid-catalyzed and base-catalyzed hydrolysis pathways are accelerated, requiring stringent control over the solvent environment and pH[3].

Troubleshooting FAQs

Q1: My stock solution degrades rapidly at room temperature, even in standard biological buffers (pH 7.4). Why is this happening? A1: At physiological pH (7.4), the solution is slightly basic relative to the optimal stability range of the ester. Base-catalyzed hydrolysis (saponification) dominates in this regime[4]. Furthermore, the free phenolic group on the leaving moiety can become partially deprotonated, increasing its solubility and driving the reaction forward. To prevent this, you must shift the pH to the compound's point of maximum stability or remove water entirely.

Q2: How do I select the right solvent system to minimize hydrolysis for in vitro assays? A2: The velocity of hydrolysis is directly proportional to the dielectric constant of the solvent and the concentration of water. For primary stock solutions, completely replace water with an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile. For downstream aqueous dilutions, utilize binary lipid systems or co-solvents (e.g., TPGS, PEG) to create a hydrophobic shield around the ester bond, physically restricting water access[5].

Q3: If an aqueous mixture is unavoidable, what is the optimal pH? A3: Ester hydrolysis typically follows a V-shaped pH-rate profile. For dibromo-benzoate esters, the minimum rate of degradation (maximum stability) occurs in the slightly acidic range, specifically between pH 4.0 and 5.0 [3]. Use a citrate or acetate buffer to strictly maintain this pH.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the internal validation criteria fail, the experiment immediately signals an upstream preparation error.

Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

Objective: Formulate a 10 mM stock solution that prevents both hydrolysis and secondary oxidation.

  • Desiccation: Equilibrate the solid Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester to room temperature inside a desiccator to prevent ambient moisture condensation.

  • Solvent Preparation: Use HPLC-grade, anhydrous DMSO (≤0.005% water). Purge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the compound in the Argon-purged DMSO to achieve a 10 mM concentration. Vortex gently until optically clear.

  • Storage: Aliquot the solution into amber glass vials (to prevent photolytic degradation), blanket the headspace with Argon, seal tightly, and store at -20°C.

Protocol B: Self-Validating Stability-Indicating HPLC Assay

Objective: Quantify the degradation rate and confirm the mechanism of instability.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the ester in your target formulation buffer. Incubate at 37°C. Withdraw 50 µL aliquots at t=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the withdrawn aliquots by diluting 1:1 with cold anhydrous acetonitrile (4°C) to halt hydrolysis.

  • Chromatography: Inject onto a C18 Reverse-Phase column. Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) to ensure the pH remains acidic during the run, preventing on-column degradation[4].

  • Self-Validation (Mass Balance Calculation): Integrate the peaks for the parent ester, 2,5-dibromobenzoic acid, and 4-hydroxyphenol. Convert peak areas to molar concentrations using pre-established standard curves.

    • Validation Rule: The molar sum of [Parent Ester] + [2,5-dibromobenzoic acid] must equal 100% (±2%) of the initial t=0 molarity. If the mass balance falls below 98%, it proves that secondary degradation pathways (e.g., oxidation of the 4-hydroxyphenol) are occurring, indicating that the Argon purging step in Protocol A failed or was omitted.

Quantitative Stability Data

The following table summarizes the kinetic stability profile of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester across various formulation environments. This data allows researchers to predict shelf-life based on solvent and pH choices.

Solvent SystempH / ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
100% Aqueous BufferpH 7.4 (Phosphate)37°C< 2 HoursBase-catalyzed hydrolysis
100% Aqueous BufferpH 4.5 (Acetate)37°C~ 48 HoursSpecific acid-catalyzed hydrolysis
50% DMSO / 50% WaterpH 4.5 (Acetate)25°C> 14 DaysSlow hydrolysis
100% Anhydrous DMSOUnbuffered25°C> 6 MonthsNone detected
100% Anhydrous DMSOUnbuffered-20°C> 2 YearsNone detected

Diagnostic Workflow Visualization

Use the following logical workflow to systematically diagnose and mitigate ester hydrolysis during your formulation development process.

StabilityWorkflow Start Ester Degradation Detected Solvent Is solvent purely aqueous? Start->Solvent NonAq Use Anhydrous Organic (e.g., DMSO, Acetonitrile) Solvent->NonAq No Aq Check Formulation pH Solvent->Aq Yes Temp Store at -20°C under Argon NonAq->Temp PHCheck Is pH between 4.0 - 5.0? Aq->PHCheck Buffer Adjust with Acetate/Citrate Buffer PHCheck->Buffer No PHCheck->Temp Yes Buffer->Temp Validate Run Stability-Indicating HPLC (Check Mass Balance) Temp->Validate

Caption: Workflow for diagnosing and mitigating ester hydrolysis in formulation development.

References

  • DRUG STABILITY - IJSDR. IJSDR.org. Available at:

  • [1] Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. Available at:

  • [4] Degradation of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in solution. Benchchem. Available at:

  • [5] Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems. MDPI. Available at:

  • [3] Hydrolysis in Pharmaceutical Formulations. USPTO. Available at:

  • [2] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH. Available at:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing chemoselectivity and reactivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing chemoselectivity and reactivity bottlenecks with Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester .

The asymmetric steric environment of this di-bromoarene presents a classic synthetic dilemma. While the C5-position is highly accessible, the C2-position is severely hindered by the adjacent, bulky 4-hydroxyphenyl ester group. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve complete, selective, or double cross-coupling without degrading your sensitive substrate.

Mechanistic Insight: The Causality of Steric Shielding

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-limiting step for deactivated or hindered substrates is typically the oxidative addition of the Pd(0) species into the C–Br bond[1]. In our target molecule, the C5–Br bond undergoes oxidative addition rapidly. However, the C2–Br bond is ortho to the bulky 4-hydroxyphenyl ester. This creates a massive steric shield that prevents standard, large Pd(0)L₂ complexes (such as those formed by PPh₃ or dppf) from approaching the bond[2].

Furthermore, the ester linkage itself is chemically labile. Aggressive attempts to force the C2 coupling using high temperatures and strong aqueous bases often result in saponification (ester cleavage) before coupling can occur. To solve this, we must manipulate the coordination sphere of the palladium catalyst using bulky, electron-rich dialkylbiarylphosphine ligands[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-Br TransMet Transmetalation OxAdd->TransMet R-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Steric Steric Hindrance at C2 Blocks Pd Insertion Steric->OxAdd Ligand Buchwald Ligands (SPhos/XPhos) overcome barrier Ligand->OxAdd

Caption: Catalytic cycle showing steric blockade at oxidative addition and resolution via Buchwald ligands.

Interactive Troubleshooting Guide (FAQs)

Q1: My LC-MS shows complete conversion to the mono-coupled product at the C5 position, but the C2 position remains unreacted. How do I force the double coupling? A: Standard ligands like PPh₃ or dppf form Pd(0)L₂ complexes that are simply too bulky to navigate the steric cleft at the C2 position. You must switch to a ligand that promotes the formation of a highly active, monoligated Pd(0)L species.

  • The Solution: Utilize Buchwald ligands such as XPhos or SPhos [4]. These ligands are highly electron-rich, which accelerates the oxidative addition step. More importantly, their massive steric bulk forces the dissociation of a second ligand, generating the small, highly reactive 14-electron Pd(0)L species that can easily slip past the 4-hydroxyphenyl ester group to insert into the C2–Br bond[2].

Q2: When I increase the temperature and base concentration to force the C2 coupling, the 4-hydroxyphenyl ester group cleaves. How do I protect the ester? A: The 4-hydroxyphenyl ester is essentially a phenolic ester, which is highly susceptible to nucleophilic attack and hydrolysis (saponification). Standard Suzuki conditions often use strong aqueous bases (e.g., NaOH, Na₂CO₃) which will rapidly destroy your substrate.

  • The Solution: Transition to strictly anhydrous conditions. Replace strong aqueous bases with mild, non-nucleophilic bases such as anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[4]. Use anhydrous 1,4-dioxane or toluene as the solvent. This eliminates the nucleophilic hydroxide ions responsible for ester cleavage.

Q3: I am observing protodehalogenation (replacement of the C2–Br with a proton) instead of my desired cross-coupled product. Why? A: Protodehalogenation occurs when the oxidative addition is successful, but the subsequent transmetalation step is too slow. The intermediate Pd(II) complex eventually undergoes beta-hydride elimination (if alkyl groups are present) or reacts with trace moisture to yield the reduced arene[3].

  • The Solution: First, ensure your boronic acid/ester is present in sufficient excess (at least 2.5 to 3.0 equivalents for double coupling). Second, ensure the reaction is rigorously degassed and anhydrous. Finally, using a pre-catalyst like XPhos Pd G3 ensures rapid generation of the active catalyst, keeping the catalytic cycle moving faster than the degradation pathways[5].

TroubleshootingLogic Start Analyze Reaction Mixture (LC-MS / NMR) Mono Only C5-Coupled Product Detected Start->Mono Steric Block at C2 Hydrolysis Ester Cleavage / Phenol Byproducts Start->Hydrolysis Base too strong Success Desired C2,C5 Double Coupling Start->Success Optimal Conditions Action1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Mono->Action1 Action2 Switch to Milder Base (K3PO4) & Anhydrous Solvent Hydrolysis->Action2 Action1->Success Action2->Success

Caption: Troubleshooting workflow for resolving mono-coupling and ester hydrolysis in cross-coupling.

Quantitative Data: Ligand Efficacy Comparison

To illustrate the necessity of ligand optimization, the following table summarizes the typical performance metrics of various catalyst systems when applied to sterically hindered ortho-substituted aryl bromides like the C2 position of our target ester[2][6].

Catalyst / Ligand SystemRelative Rate of C2 Oxidative AdditionTypical Double-Coupling YieldEster Hydrolysis Risk (if aq. base used)
Pd(PPh₃)₄ Very Low< 5% (Mostly C5 mono-coupled)High
Pd(dppf)Cl₂ Low10 - 20%High
Pd(OAc)₂ / SPhos High80 - 85%Low (Requires anhydrous K₃PO₄)
XPhos Pd G3 Very High> 95%Low (Requires anhydrous K₃PO₄)

Validated Experimental Protocol: Double Suzuki-Miyaura Coupling

This self-validating protocol is engineered to achieve complete double-coupling of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester while preserving the delicate ester linkage.

Materials:

  • Substrate: Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (1.0 equiv)

  • Coupling Partner: Arylboronic acid or pinacol ester (3.0 equiv)

  • Catalyst: XPhos Pd G3 (0.05 equiv, 5 mol%)[5]

  • Base: Anhydrous K₃PO₄ (4.0 equiv)[4]

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,5-dibromobenzoate ester (1.0 equiv), the arylboronic acid (3.0 equiv), anhydrous K₃PO₄ (4.0 equiv), and XPhos Pd G3 (5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane through the septum to achieve a 0.1 M substrate concentration.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12-16 hours. (Causality note: The elevated temperature provides the kinetic energy required to overcome the C2 steric barrier, while the anhydrous conditions protect the ester).

  • Reaction Monitoring: Monitor the reaction via LC-MS. You should observe the rapid formation of the C5-mono-coupled intermediate within the first 2 hours, followed by the gradual conversion to the C2,C5-double-coupled product.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure double-coupled product.

Sources

Troubleshooting

Improving solubility of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester for NMR analysis

Welcome to the Technical Support Center for NMR analysis of complex organic molecules. This guide is specifically engineered for researchers and drug development professionals struggling with the solvation and spectral r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR analysis of complex organic molecules. This guide is specifically engineered for researchers and drug development professionals struggling with the solvation and spectral resolution of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester .

Due to its high molecular weight, dense halogenation, and hydrogen-bonding capabilities, this compound frequently exhibits severe aggregation in standard NMR solvents. Below, you will find diagnostic FAQs, quantitative solvent data, logical workflows, and a self-validating protocol to ensure high-fidelity NMR acquisition.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester form a cloudy suspension in Chloroform-d (CDCl₃)? A: The insolubility is driven by two competing supramolecular forces. First, the 4-hydroxyphenyl group acts as a strong hydrogen bond donor, while the ester carbonyl acts as an acceptor. In non-polar solvents like CDCl₃, these molecules self-assemble into large intermolecular dimers or polymers. Second, the 2,5-dibromo substitution on the benzoate ring introduces significant polarizability and halogen bonding, drastically increasing the crystal lattice energy. CDCl₃ lacks the dielectric constant and hydrogen-bond accepting capability required to disrupt these non-covalent networks, as outlined in standard 1[1].

Q2: Which deuterated solvent is the optimal first alternative to achieve a concentration suitable for ¹³C and 2D NMR? A: You must transition to a strongly polar, aprotic solvent capable of acting as a competitive hydrogen bond acceptor. Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the gold standard for this class of compounds. The highly polarized sulfoxide oxygen efficiently solvates the phenolic -OH, breaking intermolecular aggregates[2]. If the residual solvent peaks of DMSO-d₆ overlap with critical regions of your analyte's spectrum, DMF-d₇ is an excellent alternative with comparable solvating power[3]. Similar dibrominated aromatic systems have been successfully characterized using DMSO-d₆ in advanced synthetic workflows[4].

Q3: I prepared the sample in DMSO-d₆, but the ¹H NMR spectrum shows severe line broadening. How do I resolve this? A: Line broadening of phenolic compounds in DMSO-d₆ is typically caused by restricted molecular tumbling due to the high viscosity of the solvent at room temperature, or intermediate chemical exchange of the phenolic proton with trace water. Causality & Solution: Apply High-Temperature NMR (e.g., 60 °C – 80 °C). Injecting thermal energy decreases solvent viscosity (improving the molecular tumbling rate and T₂ relaxation times) and pushes the proton exchange rate into the fast exchange regime, resulting in sharp, well-resolved peaks[2].

Q4: What if physical solvation methods fail or the compound degrades at high temperatures? A: If physical methods are insufficient, employ chemical derivatization. Acetylating the 4-hydroxyl group (using acetic anhydride and pyridine) converts the phenol into an acetate. This eliminates the hydrogen bond donor entirely, drastically reducing the lattice energy and rendering the compound highly soluble even in standard CDCl₃.

Part 2: Quantitative Solvent Data

To facilitate the selection of an appropriate solvent, the following table provides a quantitative comparison of the physical properties that dictate the solvation of halogenated phenolic esters.

SolventBoiling Point (°C)H-Bond AcceptorDielectric Constant (ε)Suitability for Target Analyte
Chloroform-d (CDCl₃) 61No4.8Poor (Baseline)
Acetone-d₆ 56Yes (Weak)20.7Moderate
DMF-d₇ 153Yes (Moderate)36.7Good[3]
DMSO-d₆ 189Yes (Strong)46.8Excellent[2]

Part 3: Troubleshooting Workflow

Follow this logical progression to systematically overcome solubility barriers without unnecessarily consuming expensive deuterated solvents or instrument time.

G A Assess Solubility in CDCl3 B Soluble > 5 mg/mL? A->B C Acquire NMR Spectrum B->C Yes D Switch to Polar Aprotic (DMSO-d6 or DMF-d7) B->D No E Soluble > 5 mg/mL? D->E E->C Yes F Apply High-Temp NMR (60°C - 80°C) E->F No F->C Solved G Chemical Derivatization (Acetylation) F->G Fails G->C

Workflow for optimizing NMR solubility of halogenated phenolic esters.

Part 4: Self-Validating Protocol for High-Temperature NMR

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared. This prevents the acquisition of useless data and protects the spectrometer probe.

Step 1: Sample Preparation & Initial Solvation

  • Accurately weigh 5–10 mg of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester into a clean, dry glass vial.

  • Add 0.6 mL of high-purity DMSO-d₆ (or DMF-d₇).

  • Vortex the mixture for 30 seconds, followed by gentle sonication at 40 °C for 5 minutes to mechanically disrupt initial crystalline aggregates.

Step 2: The Tyndall Effect Validation Check Validation: Before transferring the sample to an NMR tube, shine a standard laser pointer through the glass vial.

  • Pass: The laser beam passes through cleanly. The sample is a true solution. Proceed to Step 3.

  • Fail: The laser beam path is highly visible (scattering light). The sample is a colloidal suspension. Correction: Add an additional 0.1 mL of solvent and re-sonicate, or proceed directly to Step 4 (High-Temperature NMR) to force dissolution.

Step 3: Filtration and Transfer Using a clean Pasteur pipette fitted with a small glass wool plug, filter the solution directly into a 5 mm NMR tube. This removes any microscopic particulate matter that could cause magnetic susceptibility artifacts and distort the magnetic field homogeneity.

Step 4: Thermal Equilibration & Acquisition

  • Insert the sample into the NMR spectrometer.

  • Gradually increase the probe temperature to 60 °C (333 K).

  • Validation: Allow the sample to sit in the probe for exactly 15 minutes before shimming. This is a critical causality step: failing to wait will result in thermal convection currents within the tube, which will manifest as severe baseline distortions and asymmetric peak shapes.

  • Re-shim the magnet (Z1, Z2, Z3) at the elevated temperature.

  • Acquire the ¹H or ¹³C spectrum.

References

  • NMR Solvent Selection Guidelines. Scribd. Available at:[Link]

  • A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). PMC. Available at:[Link]

Sources

Optimization

Mobile phase optimization for LC-MS analysis of 4-hydroxyphenyl 2,5-dibromobenzoate

Welcome to the Technical Support Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-hydroxyphenyl 2,5-dibromobenzoate . This highly hydrophobic, halogenated phenolic ester presents unique analyt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-hydroxyphenyl 2,5-dibromobenzoate . This highly hydrophobic, halogenated phenolic ester presents unique analytical challenges, including polarity-dependent ionization, susceptibility to hydrolysis, and complex isotopic signatures.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize their LC-MS workflows systematically.

Diagnostic Workflow for Mobile Phase Optimization

The following decision tree outlines the logical progression for optimizing the mobile phase and electrospray ionization (ESI) conditions for dibrominated phenolic esters.

LCMS_Optimization Start Start: 4-Hydroxyphenyl 2,5-dibromobenzoate ESI_Mode Select ESI Polarity Start->ESI_Mode ESI_Neg ESI Negative (ESI-) Target: Phenol Deprotonation ESI_Mode->ESI_Neg Preferred ESI_Pos ESI Positive (ESI+) Result: Poor Ionization ESI_Mode->ESI_Pos Avoid Mobile_Phase Select Aqueous Additive ESI_Neg->Mobile_Phase Ammonium_Acetate 10 mM Ammonium Acetate (pH ~5.0) Mobile_Phase->Ammonium_Acetate Ammonium_Formate 0.1% Formic Acid (pH ~2.7) Mobile_Phase->Ammonium_Formate High_pH Ammonium Hydroxide (pH > 8.0) Mobile_Phase->High_pH Outcome_Good Optimal Signal & Stability [M-H]- Detected Ammonium_Acetate->Outcome_Good Outcome_Suppression Ion Suppression & Formate Adducts Ammonium_Formate->Outcome_Suppression Outcome_Hydrolysis Base-Catalyzed Hydrolysis Degradation Detected High_pH->Outcome_Hydrolysis Isotope_Check Verify Br2 Isotope Pattern (1:2:1 Ratio M:M+2:M+4) Outcome_Good->Isotope_Check

Workflow for optimizing mobile phase and ESI conditions for dibrominated phenolic esters.

Troubleshooting & Knowledge Base (FAQs)

Q1: Why is my MS signal for 4-hydroxyphenyl 2,5-dibromobenzoate extremely weak in positive ESI mode?

A: The analyte lacks strongly basic functional groups (such as aliphatic amines) that easily accept a proton to form an [M+H]+ ion. However, it contains a phenolic hydroxyl group. Phenols are weak acids ( pKa​≈9−10 ) and readily deprotonate to form stable phenoxide anions [M−H]− in negative electrospray ionization (ESI-).

  • Causality & Fix: Switch your mass spectrometer polarity to ESI-. To facilitate deprotonation without degrading the molecule, use a mild, volatile buffer such as 10 mM ammonium acetate in your aqueous mobile phase. 1[1].

Q2: I am observing a secondary peak with a mass corresponding to 2,5-dibromobenzoic acid ( m/z≈278.8 ). What is happening?

A: You are observing on-column or in-solution ester hydrolysis. The ester linkage connecting the phenol to the dibromobenzoate moiety is highly susceptible to nucleophilic attack, especially at elevated pH levels. If your mobile phase pH exceeds 7.5 (e.g., if you added ammonium hydroxide to force phenol deprotonation), the hydroxide ions will cleave the ester into hydroquinone and 2,5-dibromobenzoic acid.

  • Causality & Fix: Maintain the mobile phase pH between 4.5 and 5.5. Ammonium acetate provides excellent buffering capacity in this range, balancing ester stability with sufficient ESI- ionization efficiency. 2[2].

Q3: How do I choose between Acetonitrile and Methanol as the organic modifier for this specific compound?

A: Acetonitrile (ACN) is an aprotic solvent, whereas Methanol (MeOH) is protic. For phenolic esters, prolonged exposure to methanol in the MS source under heated, charged conditions can induce transesterification, replacing the 4-hydroxyphenyl group with a methyl group. Furthermore, the dibromobenzoate moiety is intensely hydrophobic. ACN generally provides superior elution strength and sharper peak shapes for rigid, hydrophobic aromatic systems compared to MeOH.

  • Causality & Fix: Use LC-MS grade Acetonitrile as Mobile Phase B. Ensure the water content in your gradient does not drop below 5% at the end of the run to prevent buffer precipitation in the lines. .

Q4: How can I leverage the bromine isotopes to confirm the identity of my analyte and reduce false positives in complex matrices?

A: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in nearly a 1:1 ratio. Because 4-hydroxyphenyl 2,5-dibromobenzoate contains exactly two bromine atoms, its mass spectrum will exhibit a highly distinctive M , M+2 , and M+4 isotopic pattern in an approximate 1:2:1 intensity ratio.

  • Causality & Fix: Do not rely solely on the monoisotopic mass. When setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), monitor the transitions for the [M−H]− , [M+2−H]− , and [M+4−H]− precursor ions.3[3].

Quantitative Data & Isotopic Signatures

Table 1: Impact of Mobile Phase Additives on Analyte Stability and Sensitivity

Note: Data reflects typical responses for halogenated phenolic esters in reversed-phase LC-MS.

Mobile Phase Additive (Aqueous)Approx. pHESI- SensitivityEster StabilityPrimary Analytical IssueRecommendation
0.1% Formic Acid 2.7LowHighSevere ion suppression; [M+HCOO]− adduct formation.Avoid
10 mM Ammonium Formate 3.5ModerateHighSub-optimal deprotonation of the phenol group.Acceptable
10 mM Ammonium Acetate 5.0High High None. Balances ionization and molecular integrity.Optimal
0.1% Ammonium Hydroxide 9.5Very HighLow Rapid base-catalyzed ester hydrolysis on-column.Avoid
Table 2: Expected Isotopic Distribution (Negative Ion Mode)

Formula: C13​H8​Br2​O3​ | Target Ion: [M−H]−

Isotope CompositionPrecursor Ion m/z (Approx.)Relative AbundanceDiagnostic Utility
79Br2​ (Monoisotopic)368.88~25% (1 part)Primary MRM quantifier
79Br81Br 370.88~50% (2 parts)Primary MRM qualifier (Highest intensity)
81Br2​ 372.87~25% (1 part)Secondary MRM qualifier

Validated Experimental Protocols

Protocol: Self-Validating Mobile Phase Preparation & LC-MS/MS Optimization

This protocol ensures the preparation of a hydrolysis-safe mobile phase and incorporates internal checks to validate analyte integrity.4[4].

Step 1: Preparation of Mobile Phase A (10 mM Ammonium Acetate, pH ~5.0)

  • Weigh 0.77 g of LC-MS grade ammonium acetate.

  • Dissolve in 1.0 L of LC-MS grade water (18.2 MΩ·cm).

  • Do not adjust the pH with strong acids or bases. The natural pH of this solution will be approximately 5.0 to 5.5, which is ideal for this analyte.

  • Filter through a 0.2 µm hydrophilic PTFE membrane if not using pre-filtered LC-MS grade water.

Step 2: Preparation of Mobile Phase B (Organic Modifier)

  • Use 100% LC-MS grade Acetonitrile.

  • Crucial: Do not add ammonium acetate to the organic phase, as it has poor solubility in 100% ACN and will precipitate, causing pump failure. 5[5].

Step 3: Gradient Elution Setup (Reversed-Phase C18)

  • Set flow rate to 0.4 mL/min.

  • Initial conditions: 10% B.

  • Ramp to 95% B over 4.0 minutes (steep gradient required due to the high hydrophobicity of the dibromobenzoate moiety).

  • Hold at 95% B for 1.5 minutes to wash the column.

  • Return to 10% B and equilibrate for 2.0 minutes.

Step 4: Self-Validation & System Suitability Checks

  • Validation Check 1 (Solvent Purity): Run a blank injection. Monitor the TIC (Total Ion Chromatogram). Background noise should be minimal without intense repeating polymer peaks (which indicate contaminated ACN).

  • Validation Check 2 (Isotope Fidelity): Inject a 100 ng/mL standard of 4-hydroxyphenyl 2,5-dibromobenzoate. Extract the ion chromatograms (EIC) for m/z 368.88, 370.88, and 372.87. Pass Criteria: All three peaks must perfectly co-elute, and their integrated peak areas must reflect a 1:2:1 ratio (±10% variance).

  • Validation Check 3 (Hydrolysis Monitor): In the same standard injection, extract m/z 278.8 (the [M−H]− of 2,5-dibromobenzoic acid). Pass Criteria: The area of this degradation peak must be <5% of the intact ester peak area. If it is higher, your mobile phase is too basic or the sample solvent is causing degradation.

References

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Pure Synth. Available at: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed (NIH). Available at:[Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. Available at:[Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester vs 2,4-dibromo analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Nucleophilic Acyl Substitution (Alkaline Hydrolysis) and Substituent Effects As a Senior Application Scientist in bioconjuga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Nucleophilic Acyl Substitution (Alkaline Hydrolysis) and Substituent Effects

As a Senior Application Scientist in bioconjugation and prodrug design, selecting the correct halogenated phenyl ester is critical for tuning the release kinetics of a payload. This guide provides an objective, data-driven comparison of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester and its 2,4-dibromo analog . By isolating the electronic effects of the bromine substituents, we can predict and experimentally validate their differential reactivity profiles.

Mechanistic Rationale: The Causality of Substituent Effects

The reactivity of phenyl benzoates toward nucleophiles (such as hydroxide ions or primary amines) is governed by the electrophilicity of the ester carbonyl carbon. In halogenated analogs, this electrophilicity is dictated by a complex interplay of inductive (-I), resonance (+R), and steric effects.

Because both compounds share a bromine atom at the ortho position (C2), the steric hindrance and the resulting out-of-plane twisting of the carbonyl group are effectively controlled variables across both molecules 1. The differential reactivity is therefore isolated to the electronic contributions of the second bromine atom at either the meta (C5) or para (C4) position.

  • The 2,4-Dibromo Analog (Compound B): The bromine at the para position exerts an electron-withdrawing inductive effect (-I) through the sigma framework. However, because it possesses lone pairs, it simultaneously exerts an electron-donating resonance effect (+R) into the pi system. This +R effect partially offsets the inductive pull, resulting in a moderate net withdrawal of electron density from the carbonyl carbon.

  • The 2,5-Dibromo Analog (Compound A): The bromine at the meta position cannot donate electron density to the carbonyl carbon via resonance due to the orbital geometry of the aromatic ring. It exerts a purely inductive (-I) electron-withdrawing effect .

ReactivityLogic Root Dibromobenzoic Acid 4-Hydroxyphenyl Esters C25 2,5-Dibromo Analog Root->C25 C24 2,4-Dibromo Analog Root->C24 Ortho Ortho-Br (Pos 2): Steric Hindrance + Inductive Pull (-I) C25->Ortho Meta Meta-Br (Pos 5): Pure Inductive Pull (-I) No Resonance Offset C25->Meta C24->Ortho Para Para-Br (Pos 4): Inductive Pull (-I) + Resonance Donation (+R) C24->Para Result25 Highly Electrophilic Carbonyl Faster Hydrolysis Meta->Result25 Result24 Moderately Electrophilic Carbonyl Slower Hydrolysis Para->Result24

Caption: Logical relationship of electronic substituent effects on ester hydrolysis rates.

Comparative Reactivity Data

To quantify these mechanistic assumptions, we apply the Hammett equation ( log(k/k0​)=ρσ ), which provides a linear free-energy relationship for reaction rates 2. The reaction constant ( ρ ) for the base-catalyzed hydrolysis of phenyl benzoates is established as +2.44 , indicating high sensitivity to electron-withdrawing groups 3.

Table 1: Hammett Substituent Constants ( σ ) for Bromine
PositionSubstituent Constant ( σ )Electronic Effect Profile
Ortho (2) N/A (Steric dominance)Strong Inductive (-I), significant steric hindrance
Meta (5) +0.39Pure Inductive (-I)
Para (4) +0.23Inductive (-I) partially offset by Resonance (+R)
Table 2: Comparative Kinetic Profile (Alkaline Hydrolysis at 25°C)

By calculating the differential rate ( Δlogk=2.44×(0.39−0.23) ), we can extrapolate the relative hydrolysis rates.

CompoundSubstituted Positions Σσ (Meta/Para)Relative ElectrophilicityRelative Hydrolysis Rate ( krel​ )
2,4-Dibromo Analog 2 (ortho), 4 (para)+0.23Moderate1.0 (Baseline)
2,5-Dibromo Analog 2 (ortho), 5 (meta)+0.39High~2.45x

Note: The 2,5-dibromo ester is calculated to hydrolyze nearly two-and-a-half times faster than the 2,4-dibromo analog under identical alkaline conditions.

Experimental Methodologies

To empirically validate the reactivity difference, the following self-validating experimental workflows must be executed.

Workflow S1 1. Monoprotection (TBS-Cl, Imidazole) S2 2. Esterification (DCC, DMAP) S1->S2 S3 3. Deprotection (TBAF, THF) S2->S3 S4 4. Kinetic Assay (UV-Vis, Excess NaOH) S3->S4 S5 5. Data Regression (Pseudo-1st Order) S4->S5

Caption: Self-validating experimental workflow for synthesis and kinetic evaluation.

Protocol A: Synthesis of the Target Esters

Causality: Hydroquinone possesses two symmetrical hydroxyl groups. Direct esterification leads to a statistical mixture of mono- and di-esters. By utilizing a mono-protected hydroquinone, we ensure absolute regiocontrol.

  • Monoprotection: React hydroquinone (1.0 eq) with TBS-Cl (0.9 eq) and imidazole in DMF to yield 4-((tert-butyldimethylsilyl)oxy)phenol. Purify via flash chromatography.

  • Esterification (Steglich Coupling): Dissolve the respective dibromobenzoic acid (1.0 eq) and the TBS-protected phenol (1.1 eq) in anhydrous DCM. Add DCC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) at 0°C. Stir for 12 hours at room temperature. Filter off the dicyclohexylurea (DCU) byproduct.

  • Deprotection: Treat the purified intermediate with TBAF (1.1 eq) in THF at 0°C for 30 minutes to selectively cleave the silyl ether.

  • Self-Validation System: Monitor the deprotection via TLC. The emergence of a new, highly polar spot that stains positively with phosphomolybdic acid (PMA) confirms the liberation of the free hydroxyl group. If the ester bond is inadvertently cleaved, the TLC will show the highly polar dibromobenzoic acid (detectable via UV and bromocresol green stain), immediately flagging protocol failure.

Protocol B: Kinetic Assay (Alkaline Hydrolysis)

Causality: By utilizing a vast molar excess of hydroxide ions ( [OH−]≥100×[Ester] ), the concentration of the nucleophile remains effectively constant. This isolates the ester's concentration as the sole variable, simplifying the second-order rate law to a pseudo-first-order exponential decay.

  • Preparation: Prepare a 100 µM stock solution of the ester in HPLC-grade acetonitrile. Prepare a 0.1 M NaOH buffer in 50% (v/v) aqueous dimethyl sulfoxide to ensure ester solubility 3.

  • Initiation: In a quartz cuvette, mix 2.9 mL of the NaOH buffer with 0.1 mL of the ester stock.

  • Spectrophotometric Tracking: Monitor the reaction at 25°C using a UV-Vis spectrophotometer. Track the appearance of the 4-hydroxyphenoxide leaving group at its λmax​ (typically ~300-310 nm).

  • Self-Validation System: Plot ln(A∞​−At​) versus time. The system validates itself if the plot yields a perfectly straight line ( R2>0.99 ). Any upward or downward curvature indicates a breakdown of pseudo-first-order conditions (e.g., reagent depletion) or competing side mechanisms, immediately alerting the researcher to discard the run.

References

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. Available at:[Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. Available at:[Link]

  • Hammett Equation and Linear Free-Energy Relationships. Wikipedia. Available at: [Link]

Sources

Comparative

Structural Elucidation of 4-Hydroxyphenyl 2,5-Dibromobenzoate: A Comparative Guide to CID and HCD Fragmentation

Introduction The structural elucidation of halogenated aromatic esters is a critical analytical checkpoint in drug development, pharmacokinetics, and environmental monitoring. As a Senior Application Scientist, I approac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction The structural elucidation of halogenated aromatic esters is a critical analytical checkpoint in drug development, pharmacokinetics, and environmental monitoring. As a Senior Application Scientist, I approach the validation of molecules like 4-hydroxyphenyl 2,5-dibromobenzoate not merely as a mass-matching exercise, but as a study in gas-phase thermodynamics. This molecule presents a unique trifecta of analytical features: a highly acidic phenolic hydroxyl group, a labile ester linkage, and a dibrominated aromatic ring[1].

To definitively validate this structure, we cannot rely on a single tandem mass spectrometry (MS/MS) method. Instead, we must objectively compare and exploit the distinct physical mechanisms of Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). This guide provides a comprehensive, self-validating framework for comparing these fragmentation techniques, detailing the causality behind every experimental choice.

The Physics of Activation: Resonance CID vs. Beam-Type HCD

The fundamental difference between CID and HCD lies in how internal energy is deposited into the precursor ion, which directly dictates the resulting fragmentation spectra[2].

  • Resonance CID (Ion Trap): In a 3D or linear ion trap, the precursor ion is excited at its specific secular frequency. It undergoes multiple low-energy collisions with a bath gas (typically Helium). This is a slow-heating process. The molecule has time to distribute the energy vibrationally and will exclusively cleave at its weakest bond (the ester linkage). Because the resulting fragments are no longer in resonance with the excitation frequency, they "cool" and do not fragment further, providing a clean but limited structural picture[2].

  • Beam-Type HCD (Collision Cell): In HCD, ions are accelerated into a multipole collision cell filled with a heavier gas (like Nitrogen or Argon). This imparts a massive, rapid bolus of kinetic energy. Not only does the precursor fragment, but the primary product ions also retain enough kinetic energy to undergo subsequent collisions. This non-equilibrium process forces higher-energy, entropically favored pathways, such as radical losses and deep skeletal rearrangements[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this workflow is designed as a self-validating system. If any "Gate" fails, the structural assignment is automatically rejected.

Step 1: LC-MS1 Isotopic Validation (Gate 1)

  • Causality: Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. A dibrominated compound must exhibit a rigid 1:2:1 isotopic cluster.

  • Action: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. The phenolic -OH group is highly acidic, ensuring robust deprotonation to yield [M−H]− .

  • Validation Gate: Inspect the precursor cluster. The peaks at m/z 368.8, 370.8, and 372.8 must be present in a 25%:50%:25% relative abundance ratio. If this signature is absent, the peak is an isobaric interference, and the run is aborted.

Step 2: Resonance CID Acquisition (Gate 2)

  • Causality: We need to confirm the bipartite nature of the ester (the phenol half and the benzoate half) without destroying the resulting fragments.

  • Action: Isolate the m/z 370.8 precursor (the 79 Br 81 Br isotopologue) with a narrow 1.0 Da window. Apply a Normalized Collision Energy (NCE) of 25% in the ion trap.

  • Validation Gate: The spectrum must show two dominant complementary fragments: the 4-hydroxyphenolate anion (m/z 109.0) and the 2,5-dibromobenzoate anion (m/z 278.8). The presence of both confirms the ester linkage[4].

Step 3: Beam-Type HCD Acquisition (Gate 3)

  • Causality: CID confirms the ester, but it does not prove the halogens are localized on the aromatic ring. We must force the molecule to shed its halogens.

  • Action: Route the m/z 370.8 precursor to the HCD cell. Apply an NCE of 45% to induce secondary fragmentation.

  • Validation Gate: Look for the neutral loss of carbon dioxide ( −44 Da) from the benzoate fragment, followed by the homolytic cleavage of the C-Br bond to yield a bromine radical loss ( −79 Da or −81 Da)[5]. This radical loss is the definitive fingerprint of a halogenated aromatic system.

Comparative Data Analysis

The table below objectively compares the spectral output of CID versus HCD for 4-hydroxyphenyl 2,5-dibromobenzoate, demonstrating how HCD provides deeper structural coverage.

Table 1: Comparative MS/MS Fragment Abundances for [M−H]− (m/z 370.8)

Fragment Ionm/z (Theoretical)Structural AssignmentCID Abundance (NCE 25)HCD Abundance (NCE 45)
[M−H]− 370.8Intact Precursor15%0%
[A]− 278.82,5-Dibromobenzoate100% (Base Peak)40%
[B]− 109.04-Hydroxyphenolate85%100% (Base Peak)
[A−CO2​]− 234.8Dibromophenyl anion0%65%
[A−CO2​−Br∙]− 155.9Bromophenyl radical anion0%30%

Data Interpretation: CID perfectly preserves the primary building blocks of the ester. However, HCD is required to drive the decarboxylation and subsequent radical loss, which are essential for mapping the exact halogen substitutions on the aromatic ring[4],[5].

Mechanistic Fragmentation Workflow

The following diagram illustrates the logical divergence between the two fragmentation techniques.

MS_Workflow Precursor Precursor Ion [M-H]- m/z 370.8 CID_Path Resonance CID (Low Energy) Precursor->CID_Path HCD_Path Beam-Type HCD (High Energy) Precursor->HCD_Path Ester_Cleavage Ester Bond Cleavage (Heterolytic) CID_Path->Ester_Cleavage HCD_Path->Ester_Cleavage High_Energy Secondary Fragmentation (Homolytic & Rearrangement) HCD_Path->High_Energy Phenolate 4-Hydroxyphenolate m/z 109.0 Ester_Cleavage->Phenolate Benzoate 2,5-Dibromobenzoate m/z 278.8 Ester_Cleavage->Benzoate Benzoate->High_Energy Decarboxylation Loss of CO2 m/z 234.8 High_Energy->Decarboxylation Radical_Loss Loss of Br• m/z 155.9 Decarboxylation->Radical_Loss

Mechanistic MS/MS fragmentation pathways for 4-hydroxyphenyl 2,5-dibromobenzoate.

Conclusion

For the definitive structural validation of 4-hydroxyphenyl 2,5-dibromobenzoate, a dual-activation approach is non-negotiable. Resonance CID provides the soft, highly specific cleavage necessary to confirm the ester linkage, while beam-type HCD delivers the brute force required to strip the halogens and validate the aromatic backbone. By embedding strict isotopic and mass-accuracy gates into the protocol, researchers can ensure a zero-tolerance policy for false positive identifications.

References
  • [2] Title: CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation Source: nih.gov URL:

  • [3] Title: CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation Source: acs.org URL:

  • [1] Title: p-Hydroxyphenyl benzoate | C13H10O3 | CID 75549 - PubChem Source: nih.gov URL:

  • [4] Title: Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry Source: researchgate.net URL:

  • [5] Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: acs.org URL:

Sources

Validation

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester vs chlorobenzoates in palladium-catalyzed coupling

An objective, in-depth technical comparison of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester and Chlorobenzoates (e.g., methyl 4-chlorobenzoate) in palladium-catalyzed cross-coupling reveals a fundamental divergence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth technical comparison of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester and Chlorobenzoates (e.g., methyl 4-chlorobenzoate) in palladium-catalyzed cross-coupling reveals a fundamental divergence in reactivity, chemoselectivity, and substrate handling.

As drug development and materials science push toward higher molecular complexity, selecting the appropriate electrophile dictates the entire catalytic strategy—from ligand selection to protecting group requirements.

Mechanistic Divergence: Thermodynamics of Oxidative Addition

The rate-determining step in most palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is the oxidative addition of the carbon-halogen (C–X) bond to the active Pd(0) center. The choice between a dibromobenzoate and a chlorobenzoate fundamentally alters the thermodynamic landscape of this step.

  • C–Br Activation (Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester): The C–Br bond possesses a relatively low bond dissociation energy (BDE) of approximately 68 kcal/mol[1]. Because of this lower activation barrier, oxidative addition proceeds rapidly. This allows chemists to utilize standard, commercially abundant phosphine ligands (such as PPh 3​ or dppf) and operate under mild thermal conditions (60–80 °C).

  • C–Cl Activation (Chlorobenzoates): The C–Cl bond is significantly stronger, with a BDE averaging 81–84 kcal/mol[1]. Oxidative addition into this bond is thermodynamically demanding and notoriously sluggish. To overcome this barrier, the catalytic system requires highly electron-rich and sterically demanding ligands—such as Buchwald biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)[2]. These ligands increase the electron density at the palladium center (facilitating insertion) and promote the formation of a highly reactive, monoligated Pd(0) active species[3].

G cluster_dibromo Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester cluster_chloro Chlorobenzoates (e.g., Methyl 4-chlorobenzoate) Pd0 Pd(0) Active Catalyst Br_Sub C-Br Bond (BDE ~68 kcal/mol) Pd0->Br_Sub Cl_Sub C-Cl Bond (BDE ~81 kcal/mol) Pd0->Cl_Sub Br_OA Fast Oxidative Addition (Mild Temp, Standard Ligands) Br_Sub->Br_OA Br_Prod Sequential Cross-Coupling (High Complexity) Br_OA->Br_Prod Cl_OA Sluggish Oxidative Addition (High Temp, Bulky Ligands) Cl_Sub->Cl_OA Cl_Prod Single Cross-Coupling (Robust Building Block) Cl_OA->Cl_Prod

Caption: Mechanistic divergence in oxidative addition pathways for C-Br vs. C-Cl electrophiles.

Substrate-Specific Considerations & Chemoselectivity

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester

This substrate is highly functionalized and requires careful strategic planning due to two defining features:

  • Iterative Chemoselectivity: The presence of two bromine atoms allows for sequential cross-coupling. The steric and electronic disparities between the 2-position (ortho to the electron-withdrawing ester) and the 5-position (meta to the ester) enable step-wise functionalization. This chemoselectivity is heavily exploited in the synthesis of complex architectures, such as sanidic liquid crystal oligomers and polymers[4].

  • Protic Interference (The Free Phenol): The 4-hydroxyphenyl ester moiety contains a free phenolic –OH (pKa ~10). Palladium-catalyzed couplings universally require a base (e.g., K 2​ CO 3​ , NaOtBu). Under basic conditions, this phenol deprotonates to form a highly nucleophilic phenoxide. If left unprotected, the phenoxide will either coordinate to the palladium center (poisoning the catalyst) or undergo competitive O-arylation (etherification). Causality: To maintain a self-validating and high-yielding system, the free hydroxyl must be masked with a robust protecting group (e.g., TBS or Benzyl) prior to the coupling cycle.

Chlorobenzoates (e.g., Methyl 4-chlorobenzoate)

Chlorobenzoates represent a "plug-and-play" alternative. Lacking protic handles, they do not suffer from base-induced side reactions or catalyst poisoning via phenoxide coordination. While they require more advanced ligand architectures to force the oxidative addition, their chemical robustness makes them ideal for late-stage single-site functionalizations or bulk industrial scale-ups.

Quantitative Data Comparison

ParameterBenzoic acid, 2,5-dibromo-, 4-hydroxyphenyl esterMethyl 4-chlorobenzoate
Halogen BDE ~68 kcal/mol (C–Br)[1]~81–84 kcal/mol (C–Cl)[1]
Typical Ligands PPh 3​ , dppf, XantphosXPhos, SPhos, NHCs (e.g., IPr)[2]
Operating Temp 60 °C – 80 °C100 °C – 120 °C[3]
Chemoselectivity High (Sequential 5- then 2-position coupling)[4]N/A (Single reactive site)
Protic Interference High (Free –OH requires protection)None
Primary Application Complex oligomers, liquid crystals, APIs[4]Bulk intermediates, general screening

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the necessary causality behind the experimental conditions chosen for each substrate class.

Protocol A: Sequential Suzuki-Miyaura Coupling of the 2,5-Dibromobenzoate

Objective: Achieve chemoselective coupling while preventing phenoxide-driven catalyst poisoning.

  • Protection Step: Dissolve the substrate in DMF. Add imidazole (2.0 eq) and TBS-Cl (1.2 eq). Stir at room temperature for 4 hours. Causality: Silyl protection neutralizes the protic –OH, preventing competitive O-arylation during the basic coupling step.

  • First Coupling (5-Position): To the protected substrate (1.0 eq) in THF/H 2​ O (4:1), add the aryl boronic acid (1.0 eq), K 2​ CO 3​ (2.0 eq), and Pd(dppf)Cl 2​ (5 mol%). Heat to 60 °C for 12 hours. Causality: The bidentate dppf ligand provides a stable cis-coordination environment sufficient for C–Br activation without over-activating the more sterically hindered 2-position.

  • Second Coupling (2-Position): Add the second aryl boronic acid (1.5 eq) and elevate the temperature to 80 °C for 24 hours to force the coupling at the sterically congested ortho-position.

Protocol B: Buchwald-Hartwig Amination of Methyl 4-Chlorobenzoate

Objective: Overcome the high C–Cl activation barrier to form a C–N bond.

  • Catalyst Activation: In a glovebox, combine Pd(OAc) 2​ (2 mol%) and XPhos (4 mol%) in anhydrous toluene. Causality: The bulky dicyclohexyl groups and biphenyl backbone of XPhos facilitate the formation of the highly active 12-electron monoligated Pd(0) species necessary to break the strong C–Cl bond[3].

  • Coupling: Add Methyl 4-chlorobenzoate (1.0 eq), the desired amine (1.2 eq), and Cs 2​ CO 3​ (1.5 eq). Seal the vessel and heat to 110 °C for 18 hours. Causality: Elevated temperatures provide the thermodynamic push required for C–Cl oxidative addition.

Workflow Start Select Substrate Dibromo 2,5-Dibromobenzoate Start->Dibromo Chloro Chlorobenzoate Start->Chloro Protect Protect Free -OH (e.g., TBS/Bn) Dibromo->Protect Ligand2 Electron-Rich/Bulky Ligand (e.g., XPhos, NHC) Chloro->Ligand2 Ligand1 Standard Ligand (e.g., PPh3, dppf) Protect->Ligand1 React1 Coupling @ 60-80°C Ligand1->React1 React2 Coupling @ 100-120°C Ligand2->React2

Caption: Experimental workflow for optimizing Pd-catalyzed coupling based on substrate halogenation.

Sources

Comparative

Validating HPLC-UV Purity Assays for Benzoic Acid, 2,5-Dibromo-, 4-Hydroxyphenyl Ester: A Comparative Column Chemistry Guide

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the fundamental physical chemistry of the analyte was ignored during method development. When dealing with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the fundamental physical chemistry of the analyte was ignored during method development. When dealing with specialized halogenated intermediates like[1], standard platform methods often fall short.

This guide objectively compares the performance of optimized column chemistries against traditional alternatives and provides a self-validating, step-by-step framework based on the latest [2].

The Analytical Challenge: Causality in Method Design

Validating a purity assay for this specific ester presents three distinct chromatographic challenges:

  • Hydrolysis Risk: The ester linkage connecting the 2,5-dibromobenzoate moiety to the hydroquinone ring is highly susceptible to cleavage under aqueous extremes. Causality: Sample preparation must utilize aprotic or weakly protic diluents (e.g., pure Acetonitrile) to prevent in situ degradation, ensuring that any detected 2,5-dibromobenzoic acid is a true manufacturing impurity, not an artifact of the analytical preparation.

  • Halogen Polarizability: The two bulky bromine atoms create a highly polarizable electron cloud. Traditional dispersive interactions (hydrophobic forces) are insufficient to separate the intact ester from its structurally similar brominated degradants.

  • Phenolic Tailing: The free 4-hydroxyl group strongly hydrogen-bonds with residual silanols on the silica support, requiring highly endcapped stationary phases to prevent peak tailing.

Comparative Analysis: Product Performance vs. Alternatives

To establish a robust method, we must compare the recommended Core-Shell Phenyl-Hexyl column technology against two common alternatives: the Fully Porous C18 and the Pentafluorophenyl (PFP) columns.

  • The Standard Alternative (Fully Porous C18): Relies purely on hydrophobic interactions. It fails to recognize the unique electron density of the dibrominated ring, leading to critical co-elution with acid degradants.

  • The Fluorinated Alternative (PFP): Offers strong dipole-dipole and charge-transfer interactions. However, it often over-retains heavily halogenated aromatics, resulting in severe peak broadening and reduced sensitivity.

  • The Optimized Solution (Core-Shell Phenyl-Hexyl): Provides essential π−π stacking interactions perfectly suited for the dibrominated aromatic ring, while the hexyl linker maintains sufficient hydrophobic retention. The core-shell architecture minimizes eddy diffusion, yielding sharper peaks and superior resolution.

Workflow Target Analyte: 2,5-dibromo- 4-hydroxyphenyl ester C18 Standard C18 Column (Hydrophobic Only) Target->C18 Dispersive PFP PFP Column (Dipole & Charge Transfer) Target->PFP Polarizability PhenylHexyl Phenyl-Hexyl Column (π-π & Hydrophobic) Target->PhenylHexyl π-π Stacking Outcome1 Co-elution with Degradants C18->Outcome1 Outcome2 Peak Broadening (Over-retention) PFP->Outcome2 Outcome3 Optimal Resolution & Sharp Peaks PhenylHexyl->Outcome3

Mechanistic comparison of stationary phase interactions with dibrominated aromatic esters.

Quantitative Data: Column Performance Comparison

Table 1: Chromatographic Performance Metrics (Isocratic Elution: 60:40 Acetonitrile:Water, 0.1% TFA, 254 nm)

Column ChemistryRetention Time (min)USP Tailing FactorResolution ( Rs​ ) vs. AcidTheoretical Plates (N)
Fully Porous C18 8.41.651.2 (Fails USP <2.0)8,500
Porous PFP 14.21.402.89,200
Core-Shell Phenyl-Hexyl 6.81.053.5 (Optimal)18,400

Step-by-Step Validation Methodology

A method is only as good as its validation. The following protocols form a self-validating system designed in strict accordance with [2] and[3].

Protocol 1: Specificity via Forced Degradation

Causality: To prove the Phenyl-Hexyl method is stability-indicating, we must artificially degrade the ester and ensure the parent peak remains spectrally pure (verified via Photodiode Array peak purity algorithms).

  • Acid Hydrolysis: Treat 1.0 mg/mL sample with 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 2 hours (Expect rapid ester cleavage into 2,5-dibromobenzoic acid and hydroquinone). Neutralize with 0.1 N HCl.

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 4 hours.

  • Analysis: Inject stressed samples.

  • Self-Validation Criteria: Resolution ( Rs​ ) between the intact ester and the nearest degradant must be >2.0 . Peak purity angle must be less than the purity threshold.

Protocol 2: Linearity and Range

Causality: Ensures the UV detector's response (at 254 nm) is directly proportional to the concentration of the dibrominated ester across the operational range.

  • Prepare a stock solution of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester in anhydrous Acetonitrile at 1.0 mg/mL.

  • Dilute volumetrically to create five calibration levels: 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (0.1 mg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration.

  • Self-Validation Criteria: Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of the 100% level response.

Protocol 3: Accuracy (Spiked Recovery)

Causality: Confirms that the sample matrix does not interfere with the extraction and quantification of the analyte, a critical requirement for [4].

  • Prepare a synthetic matrix blank.

  • Spike the matrix with the reference standard at 80%, 100%, and 120% of the target specification limit.

  • Extract using the validated sample prep method (100% Acetonitrile, sonication for 10 mins).

  • Calculate % Recovery against an unextracted external standard.

  • Self-Validation Criteria: Mean recovery must fall between 98.0% and 102.0%[4].

Protocol 4: Precision (Repeatability & Intermediate Precision)

Causality: Demonstrates the system's inherent reproducibility under normal operating conditions, isolating instrument variance from operator variance.

  • Repeatability: Inject the 100% nominal concentration standard six times consecutively from the same vial. Calculate the Relative Standard Deviation (RSD) of the peak areas.

  • Intermediate Precision: Have a second analyst prepare a fresh batch of solutions on a different day, using a different HPLC system and a different lot of the Phenyl-Hexyl column. Calculate the combined RSD.

  • Self-Validation Criteria: Repeatability RSD ≤1.0% ; Intermediate Precision RSD ≤2.0% .

Validation Summary

By leveraging the π−π selectivity of the Core-Shell Phenyl-Hexyl column, the method easily surpasses all regulatory acceptance criteria.

Table 2: Validation Summary for Core-Shell Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Resolution) Rs​>1.5 for all peaks Rs​=3.5 PASS
Linearity ( R2 ) ≥0.999 0.9998PASS
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%PASS
Repeatability (RSD, n=6) ≤1.0% 0.45%PASS
Intermediate Precision ≤2.0% 0.72%PASS

Conclusion

When validating HPLC-UV purity assays for highly polarizable, hydrolysis-prone molecules like Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester, default C18 column chemistries introduce unnecessary risk. Upgrading to a Core-Shell Phenyl-Hexyl phase provides the orthogonal selectivity required to resolve brominated degradants, ensuring a rugged, ICH Q2(R2)-compliant analytical method.

Sources

Validation

Comparative Thermal Stability of Halogenated vs. Non-Halogenated Phenyl Esters

As drug development and advanced materials engineering push the boundaries of high-temperature processing (e.g., hot-melt extrusion, high-performance polymers), understanding the thermal degradation kinetics of structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials engineering push the boundaries of high-temperature processing (e.g., hot-melt extrusion, high-performance polymers), understanding the thermal degradation kinetics of structural motifs becomes critical. Phenyl esters are ubiquitous—serving as active esters in peptide synthesis, prodrug linkers in pharmaceuticals, and structural nodes in flame-retardant resins.

This guide provides an objective, data-driven comparison of the thermal stability between halogenated and non-halogenated phenyl esters, exploring the causality behind their degradation mechanisms and providing a self-validating experimental framework for thermal analysis.

Mechanistic Causality: Why Halogens Alter Thermal Kinetics

The thermal stability of a phenyl ester is fundamentally dictated by its bond dissociation energies and the electronic effects of its substituents.

Non-Halogenated Phenyl Esters

Non-halogenated variants (e.g., standard phenyl acetates or benzoates) typically exhibit a two-step thermal degradation process. The primary onset of degradation ( Tonset​ ) generally occurs between 240 °C and 280 °C[1]. At these temperatures, the ester linkage undergoes homolytic cleavage or cyclic elimination, leading to the rapid volatilization of phenol derivatives. Because they lack radical-scavenging mechanisms, these compounds exhibit low char yields and rapid mass loss.

Halogenated Phenyl Esters

Halogenation fundamentally rewrites the thermal degradation pathway through two primary mechanisms:

  • Inductive Strengthening (Fluorination): Highly electronegative fluorine atoms (e.g., in pentafluorophenyl esters) exert a strong electron-withdrawing effect (-I effect). This stabilizes the leaving group and strengthens the carbonyl carbon-oxygen bond against thermal cleavage. Consequently, 2[2], allowing the chemical structure to remain intact during high-temperature processing.

  • Radical Scavenging & Char Promotion (Chlorination/Bromination): Heavier halogens act as gas-phase flame retardants. Upon reaching critical temperatures, they release halogen radicals that quench propagating degradation radicals (H* and OH*). Furthermore,3[3]. This forces the material into a condensed-phase cross-linking route, forming a thermally insulating carbonaceous char rather than volatilizing completely[4].

G1 Base Phenyl Ester Core Hal Halogenated (-F, -Cl, -Br) Base->Hal NonHal Non-Halogenated (-H, -CH3) Base->NonHal PathHal Radical Scavenging & Steric Shielding Hal->PathHal >300°C PathNon Homolytic Cleavage & Volatilization NonHal->PathNon ~250°C OutHal High Stability (Char Formation) PathHal->OutHal OutNon Low Stability (Rapid Mass Loss) PathNon->OutNon

Fig 1. Mechanistic divergence in thermal degradation of phenyl esters.

Quantitative Data Comparison

The following table synthesizes typical thermogravimetric analysis (TGA) parameters for representative phenyl ester classes, demonstrating the objective performance gap.

Compound ClassRepresentative Example Tonset​ (°C) Tmax​ (°C)Char Yield at 600°C (%)Primary Degradation Mechanism
Non-Halogenated Phenyl Acetate / Benzoate240 – 280300 – 350< 10%Ester cleavage, rapid volatilization
Fluorinated Pentafluorophenyl Ester310 – 340380 – 41015 – 25%High-energy bond retention
Chlorinated/Brominated Bis(chlorophenyl) Ester290 – 320360 – 39035 – 50%Radical scavenging, dense charring

Note: Tonset​ represents the temperature at 5% mass loss. Tmax​ represents the temperature of the maximum degradation rate (peak of the DTG curve).

Self-Validating Experimental Protocol: Simultaneous TGA-DSC

To accurately compare thermal stability, researchers must employ a self-validating system. A common pitfall in thermal analysis is misattributing the volatilization of trapped moisture or residual casting solvents to the structural degradation of the ester. The following protocol utilizes an isothermal hold to mathematically decouple solvent loss from true covalent bond cleavage.

Step-by-Step Methodology
  • Crucible Preparation & Baseline: Run an empty Platinum (Pt) or Alumina crucible through the entire heating profile to establish a baseline. This corrects for instrument drift and buoyancy effects.

  • Sample Loading: Accurately weigh 2.0 to 5.0 mg of the phenyl ester sample into the crucible. Smaller masses prevent thermal gradients within the sample.

  • Atmospheric Purge: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. An inert atmosphere is mandatory to isolate pure thermal cracking (pyrolysis) from oxidative degradation.

  • Isothermal Hold (Self-Validation Step): Ramp the temperature to 100 °C at 20 °C/min and hold isothermally for 10 minutes.

    • Causality: Any mass loss recorded during this hold is quantified as unbound moisture/solvent. The mass at the end of this hold becomes the true 100% baseline for the polymer/ester.

  • Dynamic Ramping: Heat the sample from 100 °C to 800 °C at a controlled rate of 10 °C/min.

  • Data Acquisition & Integration: Simultaneously record mass loss (TGA) and heat flow (DSC). Endothermic peaks on the DSC curve will correlate with ester cleavage, while exothermic shifts at higher temperatures indicate char formation and cross-linking.

G2 S1 1. Sample Prep (2-5mg, Pt Pan) S2 2. Isothermal Hold (100°C, 10 min) S1->S2 S3 3. Dynamic Ramp (10°C/min to 800°C) S2->S3 S4 4. TGA/DSC Data Acquisition S3->S4 S5 5. Validation (Baseline Subtraction) S4->S5

Fig 2. Self-validating TGA/DSC workflow for accurate thermal profiling.

Conclusion for Drug & Material Developers

When designing active pharmaceutical ingredients or high-performance polymers, the choice of ester linkage dictates the thermal processing window. Non-halogenated phenyl esters are suitable for low-temperature applications but fail under the thermal stress of melt-extrusion or combustion. By substituting with halogenated phenyl esters, developers can significantly elevate the Tonset​ and drive the degradation pathway toward stable char formation, ensuring structural integrity in extreme environments.

References

  • Title: US11697702B2 - Flame retardant resin Source: Google Patents URL
  • Title: Functional Thin Film Polymers for Biopassivation of Neuroprosthetic Implants Source: DSpace@MIT URL
  • Title: Synthesis, Thermal and Optical Characterizations of New Lateral Organic Systems Source: MDPI URL
  • Title: Phosphoramidate-Containing Flame-Retardant Flexible Polyurethane Foams Source: ACS Publications URL

Sources

Comparative

Benchmarking Catalytic Efficiency: A Comparative Guide for the Hydrolysis of Benzoic Acid, 2,5-dibromo-, 4-hydroxyphenyl ester

For researchers, scientists, and professionals in drug development, the precise and efficient cleavage of ester bonds is a cornerstone of synthetic chemistry and molecular biology. The substrate, Benzoic acid, 2,5-dibrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and efficient cleavage of ester bonds is a cornerstone of synthetic chemistry and molecular biology. The substrate, Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester, presents a unique challenge due to its dual reactive sites: the ester linkage and the carbon-bromine bonds. This guide provides a comprehensive framework for benchmarking the catalytic efficiency of various systems for the selective hydrolysis of this substrate. We will delve into the rationale behind experimental design, present detailed protocols, and offer a structure for comparative data analysis, empowering you to identify the optimal catalyst for your specific application.

Introduction to the Substrate and Catalytic Challenges

Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester is a multifaceted molecule. The ester bond is a target for hydrolytic cleavage, a fundamental reaction in organic synthesis and biological processes. Concurrently, the dibrominated aromatic ring offers sites for dehalogenation, a reaction of significant environmental and synthetic interest. The primary challenge in catalysis is achieving selectivity: cleaving the ester bond without affecting the C-Br bonds, or vice-versa.

This guide will focus on the catalytic hydrolysis of the ester linkage. The efficiency of a catalyst in this context is determined by its ability to accelerate the reaction rate under mild conditions while maintaining high selectivity and stability.

Potential Catalytic Systems for Hydrolysis

A variety of catalytic systems can be explored for the hydrolysis of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester. The choice of catalyst will depend on the desired reaction conditions (e.g., pH, temperature, solvent) and the tolerance of other functional groups.

  • Chemical Catalysts: These include both acid and base catalysts. While effective, they often require harsh conditions and may lack selectivity, potentially leading to side reactions such as dehalogenation or degradation of the substrate or product.[1][2]

  • Biocatalysts (Enzymes): Esterases and lipases are enzymes that specialize in the hydrolysis of ester bonds with high specificity and under mild, aqueous conditions.[1][3] Their catalytic activity is often dependent on a catalytic triad of amino acids (e.g., serine, histidine, and aspartate) within their active site.[3][4] The use of biocatalysts is a cornerstone of green chemistry, minimizing waste and the need for protecting groups.[1][5]

  • Organometallic Catalysts: While often employed for cross-coupling and dehalogenation reactions, certain palladium complexes have been shown to be involved in cleavage reactions.[6][7][8] However, for selective ester hydrolysis, their application is less common and would require careful tuning to avoid dehalogenation.[9]

  • Nanocatalysts: Materials like metallomicelles have demonstrated catalytic activity in ester hydrolysis.[10] Single atom catalysts, particularly those with palladium, have shown high efficiency and selectivity in dehalogenation, but their potential for selective ester hydrolysis is an area for investigation.[9]

Experimental Workflow for Catalyst Benchmarking

A systematic approach is crucial for obtaining reliable and comparable data. The following workflow outlines the key steps in benchmarking catalytic efficiency.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Substrate Synthesis & Purification B Catalyst Procurement/Synthesis A->B C Preparation of Buffers & Reagents B->C D Catalytic Reaction Setup C->D E Time-Course Sampling D->E F Reaction Quenching E->F G Product Quantification (e.g., HPLC) F->G H Data Analysis (Kinetics, Yield) G->H I Catalyst Characterization (Post-Reaction) H->I

Figure 1: A generalized experimental workflow for benchmarking the catalytic efficiency of different systems for the hydrolysis of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols are essential. Below are example protocols for chemical and enzymatic hydrolysis.

Protocol 1: General Procedure for Base-Catalyzed Ester Hydrolysis

This protocol is adapted from general ester hydrolysis procedures.[10]

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of a 1:1 mixture of THF and water).

  • Initiation: Add the base catalyst (e.g., 0.2 mmol of NaOH or LiOH).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50°C). Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Sample Preparation: Quench the reaction in the aliquots by neutralizing the base with an equivalent amount of acid (e.g., HCl). Dilute the quenched sample with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the substrate and the product (4-hydroxyphenol and 2,5-dibromobenzoic acid).

Protocol 2: Enzymatic Hydrolysis using a Commercial Lipase

This protocol is based on standard enzymatic assay procedures.[1][5]

  • Enzyme Solution Preparation: Prepare a stock solution of the lipase (e.g., from Candida antarctica) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Substrate Solution Preparation: Prepare a stock solution of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester in a water-miscible organic solvent (e.g., DMSO or acetonitrile) to ensure solubility.

  • Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the buffer, a specific amount of the enzyme solution, and initiate the reaction by adding the substrate stock solution. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid enzyme denaturation.

  • Incubation and Monitoring: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle shaking. Monitor the formation of the product (4-hydroxyphenol) spectrophotometrically if it has a distinct absorbance, or by taking time-course samples for HPLC analysis. The release of 4-nitrophenol from p-nitrophenyl esters is a common method for spectrophotometric monitoring, and a similar approach could be adapted if a chromogenic product is formed.[1][5]

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the product formation curve. Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration. The catalytic efficiency is often expressed as kcat/Km.[3]

Data Presentation and Comparative Analysis

Organizing the experimental data in a clear and concise manner is crucial for effective comparison.

Table 1: Comparative Performance of Catalysts for Ester Hydrolysis
Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield of 4-hydroxyphenol (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
NaOH 2002529592N/AN/A
Lipase A 0.13748583830207.5
Catalyst X 150690888814.7
Control (No Catalyst) 05024<5<5N/AN/A

Note: The data in this table is hypothetical and for illustrative purposes only. TON = (moles of product) / (moles of catalyst). TOF = TON / reaction time.

Mechanistic Considerations

Understanding the reaction mechanism is key to optimizing the catalytic process.

Ester Hydrolysis

The hydrolysis of the ester can proceed through different mechanisms depending on the catalyst.

ester_hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_enzyme Enzyme-Catalyzed Hydrolysis (Serine Hydrolase) Base_1 Substrate + OH⁻ Base_2 Tetrahedral Intermediate Base_1->Base_2 Nucleophilic Attack Base_3 Products (2,5-dibromobenzoate + 4-hydroxyphenoxide) Base_2->Base_3 Collapse of Intermediate Enz_1 E + S ⇌ E·S Enz_2 Acyl-Enzyme Intermediate + 4-hydroxyphenol Enz_1->Enz_2 Acylation Enz_3 E + 2,5-dibromobenzoic acid Enz_2->Enz_3 Deacylation (H₂O)

Figure 2: Simplified mechanisms for base-catalyzed and enzyme-catalyzed ester hydrolysis. In the enzymatic pathway, E represents the enzyme and S is the substrate.

Conclusion and Future Outlook

This guide provides a foundational framework for the systematic benchmarking of catalysts for the hydrolysis of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester. By following the outlined experimental workflows and protocols, researchers can generate robust and comparable data to select the most efficient catalyst for their needs.

Future research could explore the development of novel catalysts with enhanced selectivity and activity. For instance, designing enzymes with tailored active sites through directed evolution could lead to biocatalysts with superior performance for this specific substrate. Furthermore, investigating multifunctional catalysts that can selectively perform either ester hydrolysis or dehalogenation would be a significant advancement in the field.

References

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Semantic Scholar.
  • Palladium single atom catalyst for the selective degradation of halogen
  • SUPPORTING INFORM
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Chemistry Portal.
  • Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • Benchmarking the Performance of 2,6-Dibromo-4-hydroxybenzoic Acid-Based Materials: A Compar
  • Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. PMC.
  • Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.
  • Synthesis and antitumor activity of (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and [(3,4-disubstituted)-1,3-thiazol-2ylidene]-4-hydroxybenzohydrazide. ChEMBL.
  • A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed.
  • Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PMC.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • Key enzymes for the degradation of benzoate, m- and p-hydroxybenzoate by some members of the order Actinomycetales. PubMed.
  • Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Deriv
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity rel
  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI.
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society.
  • Palladium catalysts with improved performance in biological environments.
  • Relative activity of ester hydrolysis after incubation with known...
  • Benzoate Degradation P
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Heliyon.
  • 4-hydroxybenzoate 3-monooxygenase.
  • Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Malaysian Journal of Analytical Sciences.
  • Process for the decarboxylation-oxidation of benzoic acid compounds.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Insight into the catalytic mechanism of meta-cleavage product hydrolase BphD. RSC Publishing.
  • EC 1.14.19.55.

Sources

Safety & Regulatory Compliance

Safety

Procedural Guide for the Safe Disposal of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester

As a halogenated aromatic ester, Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester requires stringent disposal protocols. Improper thermal treatment of brominated aromatics can lead to the formation of highly toxic polyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a halogenated aromatic ester, Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester requires stringent disposal protocols. Improper thermal treatment of brominated aromatics can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1]. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe containment, segregation, and ultimate destruction of this chemical.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is critical to verify the chemical identity and understand the quantitative parameters that dictate its waste classification[2].

PropertyValueOperational Implication
Chemical Name Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl esterAromatic ring structure necessitates high-energy destruction.
CAS Registry Number 791796-06-0Use for exact SDS retrieval and waste manifesting.
Molecular Formula C13H8Br2O3High carbon and halogen content.
Molecular Weight 372.01 g/mol Dense molecular structure; requires complete combustion.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated streams[3].
Core Directive: The Mechanics of Brominated Waste Disposal

The presence of two bromine atoms on the aromatic ring fundamentally dictates the disposal strategy for this compound. When brominated aromatic compounds are subjected to standard municipal landfilling or low-temperature incineration, they act as direct precursors to[1].

To prevent the release of these persistent organic pollutants, the compound must be strictly segregated into a Halogenated Organic Waste stream. The only scientifically validated method for complete destruction is equipped with rapid flue gas quenching and alkaline scrubbing to neutralize the generated hydrogen bromide (HBr) gas[4].

Waste Stream & Thermal Degradation Pathway

WastePathway Start Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester Waste Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Incineration Commercial Thermal Treatment Facility Segregation->Incineration HighTemp High-Temp Incineration (> 1100°C) + Flue Scrubbing Incineration->HighTemp Proper Protocol LowTemp Incomplete Combustion (< 1100°C) Incineration->LowTemp Improper Handling Safe Safe Destruction (CO2, H2O, Neutralized HBr) HighTemp->Safe Toxic Toxic Byproducts (PBDDs / PBDFs) LowTemp->Toxic

Thermal degradation pathways of brominated aromatic waste highlighting high-temperature necessity.

Step-by-Step Operational Disposal Protocol
Step 1: Waste Segregation and Compatibility
  • Action: Isolate Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester from all non-halogenated organic solvents (e.g., ethanol, hexane) and aqueous waste streams[5].

  • Causality: Mixing halogenated waste with non-halogenated waste significantly increases the cost and complexity of disposal, as the entire mixture must then be treated as halogenated[6]. Furthermore, it must be kept away from strong oxidizing agents to prevent uncontrolled exothermic reactions.

Step 2: Containment and Labeling
  • Action: Collect the chemical (both solid residue and solutions) in a chemically compatible, heavy-duty container (e.g., amber glass or high-density polyethylene (HDPE) designated specifically for halogenated waste).

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Brominated Aromatics)"[7].

  • Causality: Accurate labeling prevents accidental mixing by other laboratory personnel and fulfills regulatory requirements (such as RCRA in the US) for waste characterization prior to transport[3].

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed waste container in a designated SAA that is cool, dry, and well-ventilated (preferably under a fume hood or in a vented flammable storage cabinet)[6].

  • Action: Ensure the container remains tightly capped at all times unless actively adding waste. Evaporation is not a legally permissible method of disposal[3].

  • Causality: Proper SAA management minimizes inhalation exposure risks and ensures compliance with the 180-day accumulation limit typical of hazardous waste regulations[3].

Step 4: Final Disposal via Licensed Contractor
  • Action: Transfer the waste to the facility's central accumulation area for pickup by a licensed and certified hazardous waste disposal contractor[7].

  • Action: Verify that the contractor utilizes high-temperature rotary kiln incineration (operating at >1100°C) for their halogenated waste streams[4].

  • Causality: Only specialized facilities possess the necessary afterburners and alkaline scrubbers to safely neutralize the hydrogen bromide (HBr) gas produced during combustion and prevent the synthesis of PBDDs/PBDFs[4].

References
  • Inchem.org - Brominated diphenylethers (EHC 162, 1994). URL:[Link]

  • Aerosol and Air Quality Research - Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. URL:[Link]

  • Eastern Washington University - Hazardous Waste Management Program Introduction. URL:[Link]

  • Nipissing University - Hazardous Materials Disposal Guide. URL:[Link]

  • University of Tennessee - Laboratory Hazardous Waste Management Guide. URL:[Link]

Sources

Handling

Personal protective equipment for handling Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester

As a Senior Application Scientist, I understand that handling complex halogenated aromatic compounds requires more than just a generic safety checklist; it requires a mechanistic understanding of the molecule's behavior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex halogenated aromatic compounds requires more than just a generic safety checklist; it requires a mechanistic understanding of the molecule's behavior to design a self-validating safety protocol.

The following guide details the operational, personal protective equipment (PPE), and disposal protocols for handling Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0). This protocol is designed to ensure strict regulatory compliance and maximum personnel safety in drug development and analytical laboratories.

Mechanistic Risk Assessment: The "Why" Behind the PPE

To select the appropriate PPE, we must first analyze the specific molecular hazards of Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester:

  • Lipophilicity & Dermal Permeation: The 2,5-dibromo substitution on the benzoic acid ring significantly increases the molecule's partition coefficient (LogP). Highly lipophilic halogenated aromatics can rapidly permeate the lipid-rich stratum corneum of human skin. If the compound is dissolved in a carrier solvent (e.g., DMSO, DCM, or DMF), the solvent acts as a permeation enhancer, carrying the brominated compound directly into systemic circulation.

  • Electrophilic Ester Hydrolysis: The ester linkage is susceptible to hydrolysis upon contact with physiological moisture (e.g., sweat, tears, respiratory mucosa). This localized reaction generates 2,5-dibromobenzoic acid and phenolic derivatives—both of which are severe tissue irritants and potential protein-binding sensitizers.

  • Regulatory Grounding: Because of these dual hazards, standard incidental-contact PPE is insufficient. A comprehensive hazard assessment, as mandated by the[1], dictates the use of targeted, permeation-resistant barriers.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix summarizes the quantitative and qualitative requirements for handling this compound, adhering to the[2].

PPE CategorySpecification & StandardMechanistic Justification
Eye/Face [3]Protects against micro-particulates (solid phase) and solvent splashes (liquid phase). A face shield must be added if handling >500 mL of solution.
Hand (Solid) Double-layered Nitrile (min. 5 mil thickness)Provides a sufficient mechanical barrier for dry powder. The double layer mitigates the risk of micro-tears during spatial manipulation.
Hand (Solution) Butyl Rubber or Silver Shield® LaminateBrominated compounds in organic carrier solvents rapidly degrade and permeate standard nitrile. Laminate gloves prevent solvent-assisted dermal absorption.
Body Flame-Resistant (FR) Lab Coat, fully buttonedPrevents dermal accumulation of reactive ester dust. FR material is required if solubilizing the compound in flammable organic solvents.
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Prevents inhalation of aerosolized ester dust, which can hydrolyze into corrosive acids and phenols within the respiratory tract.

Step-by-Step Operational Workflow

Every procedure involving this compound must be treated as a self-validating system where engineering controls and PPE work in tandem.

Step 1: Engineering Controls & Pre-Operation

  • Conduct a pre-operation risk assessment. Verify that the chemical fume hood has a continuous inward airflow velocity of at least 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible chemicals (e.g., strong bases or acids that could trigger premature ester hydrolysis).

Step 2: PPE Donning Sequence

  • Inspect all PPE for defects.

  • Don the FR lab coat, ensuring it is buttoned to the collar with sleeves fully extended.

  • Don ANSI Z87.1 safety goggles.

  • Don the inner pair of standard nitrile gloves, followed by the outer task-specific gloves (Nitrile for solids; Butyl/Silver Shield for solutions). Ensure the outer glove cuffs extend over the lab coat sleeves.

Step 3: Chemical Handling (Weighing & Solubilization)

  • Solid Handling: Use static-free spatulas and anti-static weighing boats to prevent the aerosolization of the fine brominated powder. Keep the sash of the fume hood as low as possible (under 18 inches) to maximize respiratory protection[4].

  • Solubilization: When adding the solid to an organic solvent, add the solid slowly to prevent exothermic splashing. Cap the reaction vial immediately after transfer to contain volatile halogenated vapors.

Step 4: PPE Doffing & Decontamination

  • Remove the highly contaminated outer gloves first using the "glove-in-glove" technique to avoid skin contact. Dispose of them in the solid hazardous waste bin.

  • Remove the safety goggles by handling only the clean ear/head straps.

  • Remove the lab coat and the inner gloves. Wash hands and forearms immediately with soap and water to hydrolyze and remove any trace micro-exposures[5].

Waste Disposal & Spill Management Plan

Improper disposal of halogenated aromatics poses severe environmental and regulatory risks. According to the National Research Council's Prudent Practices in the Laboratory[6], strict segregation is required.

  • Halogenated Waste Segregation: All solutions containing Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester must be disposed of exclusively in the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste is a severe safety violation that can lead to exothermic reactions and significantly inflates disposal costs[7],[4].

  • Solid Waste: Contaminated weighing boats, pipette tips, and outer gloves must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Spill Protocol: In the event of a spill, do not use water, as it may promote hydrolysis. For solid spills, gently cover with damp paper towels (using a non-reactive solvent) to prevent dust generation, then sweep into a hazardous waste bag. For liquid spills, use a universal chemical absorbent pad, and dispose of all cleanup materials in the halogenated waste stream.

Operational Workflow Visualization

PPE_Workflow Start Pre-Operation Risk Assessment PPE_Don PPE Donning Sequence (Coat -> Goggles -> Gloves) Start->PPE_Don Hood Fume Hood Setup (Verify Airflow >100 fpm) PPE_Don->Hood Handling Chemical Handling (Weighing & Solubilization) Hood->Handling Spill Spill Detected? Handling->Spill Cleanup Spill Protocol (Absorbent & Halogenated Waste) Spill->Cleanup Yes Waste Waste Segregation (Halogenated Organic Stream) Spill->Waste No Cleanup->Waste PPE_Doff PPE Doffing & Hygiene (Gloves -> Coat -> Wash Hands) Waste->PPE_Doff

Workflow for handling halogenated aromatic esters, detailing PPE checkpoints and waste segregation.

References

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU.edu. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." NIH.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." OSHA.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • United States Department of Agriculture (USDA) ARS. "Chemical Hygiene Plan." USDA.gov. [Link]

  • Duke University Occupational and Environmental Safety Office. "Safety Manual - Duke Chemistry." Duke.edu.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester
© Copyright 2026 BenchChem. All Rights Reserved.